4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIMHHFHQTXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473163 | |
| Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-37-6 | |
| Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This molecule, a derivative of the privileged pyrrolo[2,3-c]pyridine scaffold, is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This document summarizes key physical data, outlines experimental protocols for its characterization, and visualizes its relevance in a key biological signaling pathway.
Core Physical and Chemical Properties
Table 1: Summarized Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 225.97418 Da | PubChem[1][2] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| Predicted XlogP | 2.0 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 37.9 Ų | PubChem[1][3] |
| Heavy Atom Count | 12 | PubChem[3] |
| Complexity | 167 | PubChem[1][3][4] |
| CAS Number | 425380-37-6 | PubChem[1] |
Relevance in Drug Discovery: Targeting the FGFR Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-c]pyridine core structure have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified overview of the FGFR signaling cascade.
Caption: Simplified FGFR Signaling Pathway.
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are not widely published. However, the following section provides established methodologies for determining key physical properties, which can be readily applied to this compound.
Synthesis of the Pyrrolo[2,3-c]pyridine Core
The synthesis of the related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, has been reported and can be adapted. A plausible synthetic route is outlined below:
Caption: General Synthetic Workflow.[5]
Detailed Protocol (Adapted from a similar synthesis[5]):
-
To a solution of the starting material (e.g., a suitably substituted nitropyridine precursor) in acetic acid, add iron powder.
-
Heat the mixture to reflux for a specified period (e.g., 45 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[2,3-c]pyridine derivative.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
For high accuracy, perform the measurement in triplicate.
Determination of Solubility
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and biological testing.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
-
Analytical balance
Solvents to Test:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Dimethyl sulfoxide (DMSO) (polar, aprotic)
-
Dichloromethane (DCM) (nonpolar)
-
Hexanes (nonpolar)
-
Aqueous solutions of varying pH (e.g., 1 M HCl, 1 M NaOH)
-
Weigh a precise amount of the compound (e.g., 1-5 mg) into a small test tube.
-
Add a specific volume of the chosen solvent (e.g., 0.5-1.0 mL).
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.
-
If the compound does not fully dissolve, it can be classified as partially soluble or insoluble. Quantitative analysis (e.g., by HPLC or UV-Vis spectroscopy of the supernatant) can be performed for more precise solubility determination.
-
For pH-dependent solubility, observe dissolution in acidic and basic aqueous solutions. Precipitation upon neutralization can confirm the acidic or basic nature of the compound.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
An In-depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. The document details its chemical structure, properties, potential synthetic routes, and the broader biological context of the pyrrolo[2,3-c]pyridine scaffold.
Chemical Structure and Identification
This compound, also known as 4-Bromo-7-methoxy-6-azaindole, is a substituted azaindole. The core structure consists of a fused pyrrole and pyridine ring system. The chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 425380-37-6 |
| Molecular Formula | C₈H₇BrN₂O |
| SMILES | COC1=NC=C(C2=C1NC=C2)Br |
| InChI | InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3 |
| InChIKey | OHOIMHHFHQTXLQ-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 227.06 g/mol |
| Monoisotopic Mass | 225.97418 Da |
| Topological Polar Surface Area | 37.9 Ų |
| Complexity | 167 |
| XLogP3-AA | 2 |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, several established synthetic routes for the pyrrolo[2,3-c]pyridine core can be adapted. A common and versatile method is the Bartoli indole synthesis.
Proposed Synthetic Pathway: Modified Bartoli Indole Synthesis
A potential synthetic route could involve the reaction of a suitably substituted nitropyridine with a vinyl Grignard reagent. The general workflow for such a synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Pyrrolo[2,3-c]pyridine Synthesis (Adapted from similar syntheses)[2]
-
Reaction Setup: A solution of the substituted nitropyridine (e.g., a bromo-methoxy-nitropyridine derivative) in an anhydrous ethereal solvent (such as THF or diethyl ether) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to 0 °C).
-
Grignard Addition: A solution of vinyl magnesium bromide is added dropwise to the cooled solution of the nitropyridine. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrrolo[2,3-c]pyridine.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available in the searched scientific literature. Researchers requiring this data may need to acquire it through commercial vendors who list the compound or through in-house synthesis and characterization. Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 226.98146.[2]
Biological Activity and Drug Development Context
The pyrrolo[2,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds and approved drugs.[3] Derivatives of this and related azaindole cores have been extensively investigated for a variety of therapeutic applications, particularly in oncology.
Kinase Inhibition
Many pyrrolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation, survival, and migration.
Caption: Hypothetical kinase inhibition by a pyrrolo[2,3-c]pyridine derivative.
Anticancer Potential
The inhibitory action of pyrrolopyridine derivatives on key kinases has translated into significant anticancer activity in preclinical and clinical studies. For instance, compounds with this scaffold have shown efficacy against various cancer cell lines.[4] The specific biological targets and activity of this compound have not been reported, but its structural similarity to known kinase inhibitors suggests it may warrant investigation in this area.
Safety and Handling
Based on GHS classifications for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.
Conclusion
This compound is a chemical entity with a promising structural scaffold for the development of novel therapeutics. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, the well-established importance of the pyrrolo[2,3-c]pyridine core in medicinal chemistry, particularly as kinase inhibitors, suggests that it is a valuable compound for further research and development in areas such as oncology. Future studies should focus on its synthesis, full experimental characterization, and biological evaluation to elucidate its potential as a drug lead.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, with a focus on its role as a scaffold for the development of kinase inhibitors and anticancer agents. Detailed experimental protocols, where available for structurally related compounds, are provided to guide further research and application.
Chemical and Physical Properties
This compound, also known as 4-bromo-7-methoxy-6-azaindole, is a substituted pyrrolopyridine. The presence of the bromine atom and the methoxy group on the pyridine ring, combined with the pyrrole moiety, provides a unique electronic and structural framework for interaction with biological targets.
| Property | Value | Source |
| CAS Number | 425380-37-6 | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1][2] |
| Molecular Weight | 227.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=NC=C(C2=C1NC=C2)Br | [1] |
| InChI Key | OHOIMHHFHQTXLQ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.0 | [2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 46.2 Ų | PubChem |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route would likely start from a substituted pyridine derivative, which is then elaborated to introduce the pyrrole ring. The bromo and methoxy functionalities could be introduced at various stages of the synthesis, depending on their stability to the reaction conditions.
A representative synthesis for the core scaffold is the reductive cyclization of a nitro-substituted pyridine.[3]
Caption: General synthetic workflow for a related pyrrolo[2,3-c]pyridine.
Postulated Experimental Protocol for a Related Compound
The following protocol for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine can serve as a foundational method for developing a synthesis for the title compound.[3]
Reaction:
-
To a stirred solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine (1.0 eq) in acetic acid is added iron powder (5.0 eq).
-
The reaction mixture is heated to reflux for 45 minutes.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through Celite.
-
The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification:
-
The crude product is purified by silica gel chromatography, eluting with a gradient of methanol in ethyl acetate (e.g., 0-10%), to afford the pure 4-bromo-1H-pyrrolo[2,3-c]pyridine.
Biological Activity and Potential Applications
The pyrrolo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of biological targets, particularly protein kinases. The structural similarity of this scaffold to purines allows it to function as an ATP-competitive inhibitor in the active site of kinases.
Kinase Inhibition
Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell survival and proliferation, and its inhibitors are being explored for cancer therapy.[6]
While specific kinase inhibition data for this compound is not yet published, its structural features suggest it is a promising candidate for screening against various kinase targets.
Caption: Postulated mechanism of kinase inhibition.
Anticancer Potential
The role of pyrrolopyridines as anticancer agents is well-documented.[7] Their mechanism of action often involves the inhibition of kinases that are critical for tumor growth and survival. For instance, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and cell cycle arrest in cancer cells.[7]
Given the established anticancer potential of this chemical class, this compound warrants investigation for its antiproliferative activity against various cancer cell lines.
Experimental Protocols for Biological Evaluation (Hypothetical)
The following are generalized protocols for assessing the biological activity of a novel compound like this compound, based on standard assays for related molecules.
In Vitro Kinase Inhibition Assay (Example: FGFR)
A common method to assess kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant FGFR enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, biotinylated substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing the Europium-labeled antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the TR-FRET signal on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Cell-Based Antiproliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest (e.g., a breast or lung cancer cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its structural features suggest a high potential for potent and selective kinase inhibition. This technical guide provides a foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The provided experimental frameworks, though generalized, offer a starting point for the detailed studies required to fully elucidate its therapeutic potential.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, including its molecular weight, and outlines a representative synthetic protocol. Furthermore, it explores the potential applications of this molecule, particularly as a key intermediate in the synthesis of kinase inhibitors for therapeutic use. The guide also presents relevant biological data from closely related analogs to illustrate the potential of this chemical scaffold.
Physicochemical Properties
This compound is a substituted pyrrolopyridine. Its core structure is a scaffold of interest in the development of biologically active molecules. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Monoisotopic Mass | 225.97418 Da | [1] |
| CAS Number | 425380-37-6 | [1] |
| Topological Polar Surface Area | 37.9 Ų | [1] |
| Complexity | 167 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Synthesis of a Pyrrolo[2,3-c]pyridine Core
This protocol is adapted from the synthesis of related brominated pyrrolopyridines and illustrates a general approach.
Materials:
-
Appropriately substituted nitropyridine precursor
-
Iron powder
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Methanol (MeOH)
Procedure:
-
Reductive Cyclization: To a solution of the appropriate vinylnitropyridine precursor in acetic acid, add iron powder.
-
Heat the reaction mixture to reflux for approximately 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with additional ethyl acetate.
-
Work-up: Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate until the pH reaches approximately 8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate as the eluent, to yield the desired this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
The pyrrolo[2,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of drugs targeting various biological entities. This compound, with its bromine and methoxy functional groups, serves as a valuable building block for creating more complex molecules with potential therapeutic activity.[3]
The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds.
Kinase Inhibitors in Oncology
A primary application of pyrrolopyridine derivatives is in the development of kinase inhibitors for the treatment of cancer.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to halt or reverse the progression of the disease.
Derivatives of the pyrrolopyridine core have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[4][5]
Potential in Neurological Disorders
Some investigations into related pyrrolopyridine compounds have suggested potential therapeutic applications in neurological disorders. There is emerging evidence for their antipsychotic and anxiolytic properties, indicating a possible role in treating conditions like schizophrenia and anxiety.[3]
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the activity of closely related pyrrolopyridine derivatives provides insight into its potential mechanisms of action. For instance, various substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4]
The diagram below illustrates a simplified representation of a generic kinase inhibitor's role in a signaling pathway, a likely application for derivatives of this compound.
Caption: Generic Kinase Inhibition Signaling Pathway.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its physicochemical properties, particularly its molecular weight and reactive bromine handle, make it an ideal starting material for the synthesis of diverse libraries of compounds. The established importance of the pyrrolopyridine scaffold in targeting kinases involved in cancer and other diseases underscores the potential of this molecule as a key building block for the next generation of therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, which allows for interaction with a wide range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in the field of pharmaceutical sciences.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers. These properties have been computationally predicted and collated from various chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 225.97418 Da | PubChem[1] |
| Topological Polar Surface Area | 37.9 Ų | PubChem[1] |
| Complexity | 167 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would likely proceed through a reductive cyclization of a substituted nitropyridine precursor.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine. This step would likely involve the reaction of a suitable 4-substituted-3-bromo-5-nitropyridine with N,N-dimethylformamide dimethyl acetal.
-
Step 2: Introduction of the Methoxy Group. The chloro or other suitable leaving group at the 7-position of the pyridine ring would be displaced by a methoxide source, such as sodium methoxide in methanol. This step's timing relative to the cyclization may vary.
-
Step 3: Reductive Cyclization. The resulting intermediate would then be subjected to reductive cyclization. A common method for this transformation is the use of iron powder in acetic acid, heated to reflux.[3]
-
Step 4: Work-up and Purification. After the reaction is complete, the mixture would be cooled, diluted with an organic solvent like ethyl acetate, and filtered. The filtrate would then be neutralized with a base (e.g., saturated aqueous NaHCO₃), and the product extracted. Purification would likely be achieved through silica gel chromatography.[3]
Spectroscopic Data (Predicted)
While experimental spectroscopic data is not currently available, predicted mass spectrometry data can provide valuable information for the identification of the compound.
| Adduct | m/z |
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M-H]⁻ | 224.96690 |
| [M+NH₄]⁺ | 244.00800 |
| [M+K]⁺ | 264.93734 |
| Data sourced from PubChemLite[4] |
Biological Activity and Drug Development Potential
The pyrrolopyridine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[5] The structural resemblance of the pyrrolo[2,3-c]pyridine core to adenine allows it to competitively bind to the ATP-binding site of various protein kinases, which are crucial regulators of cellular signaling pathways.
Aberrant kinase activity is a hallmark of many diseases, most notably cancer. Therefore, inhibitors of specific kinases are a major focus of targeted therapy. Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including EGFR, Her2, VEGFR2, and CDK2.[6][7] These kinases are involved in critical cancer-related processes such as cell proliferation, survival, and angiogenesis.[8]
Given the established role of the broader pyrrolopyridine class as kinase inhibitors, it is highly probable that this compound could also exhibit inhibitory activity against one or more protein kinases. The bromo and methoxy substituents on the core scaffold provide opportunities for further chemical modification to enhance potency and selectivity for specific kinase targets.
Potential Signaling Pathway Modulation:
As a putative kinase inhibitor, this compound could potentially modulate numerous signaling pathways implicated in cancer and other diseases. The specific pathway would depend on the kinase(s) it inhibits. For example, inhibition of the FGFR (Fibroblast Growth Factor Receptor) signaling pathway by pyrrolopyridine derivatives has been shown to induce apoptosis and inhibit proliferation and migration in cancer cells.[9]
Figure 2: A generalized logical diagram of the potential mechanism of action for this compound as a kinase inhibitor.
Conclusion
This compound represents a promising, yet underexplored, molecule for researchers and drug development professionals. Its pyrrolopyridine core suggests a strong potential for kinase inhibition, a highly sought-after activity in modern pharmacology. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation based on the properties and activities of closely related analogues. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. The versatile nature of its chemical structure, with amenable sites for further modification, makes it an attractive starting point for the development of novel targeted therapies.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate in Novel Cancer Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted azaindole, has emerged as a critical building block in the synthesis of advanced therapeutic agents. Its unique chemical structure makes it a valuable intermediate, particularly in the development of inhibitors targeting key regulators of the immune system. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, and its significant role in the development of novel cancer immunotherapies through the inhibition of the E3 ubiquitin ligase CBL-B.
Chemical Identity and Properties
This compound is a heterocyclic organic compound. While it is primarily known by its IUPAC name, it is also referenced by several synonyms and identification numbers in chemical databases and commercial catalogs. To date, no specific trade names have been identified, indicating its primary use in research and development rather than as a commercial end-product.
Synonyms and Identifiers: [1]
-
4-Bromo-7-methoxy-6-azaindole
-
CAS Number: 425380-37-6
-
PubChem CID: 11806401
-
DTXSID90473163
-
MFCD11845544
A summary of its key computed chemical and physical properties is provided in the table below. Experimental data for this compound is not widely available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 225.97418 Da | PubChem[1] |
| Topological Polar Surface Area | 37.9 Ų | PubChem[1] |
| Complexity | 167 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Synthesis Protocols
A patent related to the synthesis of CBL-B inhibitors describes a reaction utilizing this compound as a starting material. The protocol involves the deprotonation of the pyrrole nitrogen with sodium hydride in DMF at 0°C, followed by subsequent reaction with another reagent. This indicates that the pyrrole nitrogen is sufficiently acidic to be deprotonated under standard conditions, allowing for further functionalization at this position.
Biological Significance and Application in Drug Discovery
The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (CBL-B).[4] CBL-B is a crucial negative regulator of immune responses, particularly in T-cells and NK cells.[5][6] By ubiquitinating and targeting key signaling proteins for degradation, CBL-B effectively dampens immune cell activation.[5][7]
In the context of cancer, an immunosuppressive tumor microenvironment often hinders the body's ability to mount an effective anti-tumor immune response.[4][8] By inhibiting CBL-B, the brakes on the immune system are released, leading to enhanced T-cell and NK cell activity against cancer cells.[5] This makes CBL-B a highly attractive target for the development of novel cancer immunotherapies.[4][8]
The CBL-B Signaling Pathway and Mechanism of Inhibition
The CBL-B protein, through its RING finger domain, facilitates the transfer of ubiquitin to its target proteins, which include key components of the T-cell receptor (TCR) signaling pathway.[7] Inhibition of CBL-B prevents this ubiquitination, leading to the sustained activation of downstream signaling pathways that promote immune cell proliferation and effector functions.[5]
Small molecule inhibitors synthesized from this compound have been shown to lock the CBL-B protein in an inactive conformation, acting as an intramolecular "glue".[8][9] This allosteric inhibition prevents the necessary conformational changes required for its E3 ligase activity.
Conclusion
This compound is a vital research chemical with significant potential in the field of oncology. Its role as a key intermediate in the synthesis of CBL-B inhibitors highlights the ongoing efforts to develop novel immunotherapies that can overcome the limitations of current treatments. Further research into the synthesis and biological applications of this and related compounds is likely to yield new and improved therapeutic agents for a range of diseases.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Executive Summary
This technical document provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (PubChem CID: 11806401). As a member of the azaindole class of molecules, which are recognized as privileged structures in medicinal chemistry, understanding its solubility is critical for assessing its potential in drug discovery and development. This guide outlines the standard experimental protocols for determining both thermodynamic and kinetic solubility, provides a framework for data presentation, and visualizes key experimental workflows and a relevant biological signaling pathway where this class of compound is often implicated.
While specific, publicly available quantitative solubility data for this compound was not identified during the literature review, this guide furnishes researchers with the necessary protocols to generate this critical data in a standardized manner.
Solubility Data Presentation
A systematic tabulation of solubility data is essential for the evaluation and comparison of a compound's properties under various conditions. The following table provides a standardized format for presenting the experimentally determined solubility of this compound.
Table 1: Solubility Data for this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility Type | Concentration (µg/mL) | Molar Concentration (µM) | Method |
| Water | ~7.0 | 25 | Thermodynamic | Data not available | Data not available | Shake-Flask |
| PBS | 7.4 | 37 | Thermodynamic | Data not available | Data not available | Shake-Flask |
| Simulated Gastric Fluid | 1.2 | 37 | Thermodynamic | Data not available | Data not available | Shake-Flask |
| Simulated Intestinal Fluid | 6.8 | 37 | Thermodynamic | Data not available | Data not available | Shake-Flask |
| PBS (2% DMSO) | 7.4 | 25 | Kinetic | Data not available | Data not available | Nephelometry/UV |
| Ethanol | N/A | 25 | Thermodynamic | Data not available | Data not available | Shake-Flask |
| DMSO | N/A | 25 | - | Freely Soluble | Freely Soluble | Observation |
Note: Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of drugs and is frequently used for creating high-concentration stock solutions for screening assays.
Experimental Protocols for Solubility Determination
The solubility of a compound can be defined in two primary ways: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved states, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of stoppered flasks or vials, each containing a precisely known volume of the desired aqueous medium (e.g., Water, PBS pH 7.4). It is crucial to add enough solid to ensure a suspension remains after equilibrium is reached.
-
Equilibration: Seal the flasks and place them in a mechanical agitator (e.g., orbital shaker) set to a constant temperature, typically 25°C or 37°C. Agitate the suspensions for a predetermined period, often 24 to 72 hours, to ensure equilibrium is achieved. The pH of the suspension should be verified at the beginning and end of the experiment.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by passing the solution through a low-binding filter (e.g., PVDF or PTFE).
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is calculated against a standard curve prepared with known concentrations of the compound.
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Kinetic Solubility: DMSO Stock Method
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's tendency to precipitate from a supersaturated aqueous solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically between 10-50 mM, in 100% DMSO.
-
Assay Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its co-solvent effects.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.
-
Analysis: Determine the solubility using one of the following high-throughput methods:
-
Nephelometry: Measure the amount of light scattered by undissolved particles (precipitate) in each well using a nephelometer. The solubility is defined as the concentration at which significant light scattering is first detected.
-
Direct UV/LC-MS: Separate the precipitate by filtering the contents of each well through a filter plate. The concentration of the compound remaining in the filtrate is then quantified using a UV-Vis spectrophotometer or by LC-MS.
-
Caption: Kinetic Solubility Workflow (DMSO Stock Method).
Biological Context: Potential Role in Kinase Signaling
While the specific biological target of this compound is not defined in the available literature, its core structure, a pyrrolopyridine (azaindole), is a well-established scaffold for kinase inhibitors. Notably, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
The FGFR pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through mutation or amplification is a known driver in various cancers. Small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain are a promising strategy for cancer therapy. The diagram below illustrates a simplified view of this pathway.
Caption: Simplified FGFR Signaling and Potential Inhibition.
Conclusion
This guide provides the essential framework for characterizing the solubility of this compound. Although quantitative data is not yet publicly documented, the detailed protocols for thermodynamic and kinetic solubility measurements offer a clear path for researchers to generate this vital information. The established link between the pyrrolopyridine scaffold and kinase inhibition, particularly of the FGFR pathway, underscores the importance of such characterization in the broader context of drug discovery. The generation of robust solubility data using these standardized methods will be a critical step in evaluating the therapeutic potential of this compound.
In-Depth Technical Guide: Spectral and Experimental Data of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and experimental data for the compound 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a notable heterocyclic molecule with applications in medicinal chemistry, particularly as an intermediate for the synthesis of BET bromodomain inhibitors.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrN₂O
-
Molecular Weight: 227.06 g/mol
-
Monoisotopic Mass: 225.9742 Da
-
CAS Number: 425380-37-6
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |
| 7.96 | d | 3.4 | 1H | Pyrrole C2-H | DMSO-d₆ |
| 7.93-7.85 | m | - | 2H | Aromatic H | DMSO-d₆ |
| 7.70 | s | - | 1H | Aromatic H | DMSO-d₆ |
| 4.00 | s | - | 3H | Methoxy (-OCH₃) | CDCl₃ |
Note: The available ¹H NMR data is compiled from patent literature and may show slight variations. A full, unambiguous assignment would require further 2D NMR experiments.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in published literature. |
To date, experimental ¹³C NMR data for this compound has not been reported in publicly accessible scientific literature. Computational prediction may be used to estimate the chemical shifts, but experimental verification is required.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 226.9815 |
The experimentally determined monoisotopic mass corresponds to the protonated molecule [C₈H₈BrN₂O]⁺.
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in published literature. |
Specific experimental IR absorption data for this compound is not currently available in the surveyed literature. Typical IR spectra for similar aromatic heterocyclic compounds would exhibit characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1600-1450 cm⁻¹), and C-O stretching for the methoxy group (around 1250-1050 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reductive cyclization of a vinylogous nitro compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
To a solution of (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine (1 equivalent) in a mixture of methanol and water, add iron powder (excess) and ammonium chloride (excess).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Spectroscopic Analysis Methodology
-
NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
Mechanism of Action in Drug Development
This compound serves as a key building block for the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.
Mechanism of BET Inhibition:
Figure 2: Mechanism of action of BET bromodomain inhibitors.
BET proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomains. This interaction tethers them to chromatin and facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. Many of these target genes are key oncogenes (e.g., MYC) and pro-inflammatory cytokines.
BET inhibitors, synthesized from intermediates like this compound, are small molecules that competitively bind to the acetyl-lysine binding pocket of the bromodomains. This prevents the interaction of BET proteins with chromatin, leading to the downregulation of their target genes. The therapeutic effect in cancer and inflammatory diseases stems from the subsequent suppression of oncogenic and pro-inflammatory transcriptional programs.
An In-Depth Technical Guide to 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-7-methoxy-6-azaindole, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its unique pyrrolopyridine scaffold, functionalized with a bromine atom and a methoxy group, renders it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its physicochemical properties. The document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Introduction
The pyrrolo[2,3-c]pyridine core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of specific substituents, such as a bromine atom at the 4-position and a methoxy group at the 7-position, can significantly influence the compound's physicochemical properties and its interactions with biological targets. This compound has emerged as a key intermediate in the synthesis of novel pharmaceutical agents. This guide will delve into the available scientific literature to present a detailed account of this compound.
Discovery and History
The broader class of azaindoles, to which this compound belongs, has a rich history in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors. The strategic placement of the bromo and methoxy groups on the 6-azaindole scaffold of this particular molecule allows for diverse chemical modifications, making it a valuable tool for generating libraries of compounds for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-bromo-7-methoxy-6-azaindole | PubChem[1] |
| CAS Number | 425380-37-6 | PubChem[1] |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| Appearance | Solid | [2] |
| Melting Point | 174-175 °C | Echemi[3] |
| Boiling Point | Not available | - |
| Solubility | Moderately soluble in organic solvents | [2] |
| XLogP3 | 2.0 | PubChemLite[4] |
| Topological Polar Surface Area | 37.9 Ų | PubChem[1] |
Experimental Protocols
While the original publication detailing the synthesis of this compound is not available, a general synthetic approach can be inferred from established azaindole synthesis methodologies and information from patent literature. The following represents a plausible, generalized workflow for its preparation.
General Synthetic Workflow
The synthesis of this compound likely involves a multi-step sequence starting from a suitably substituted pyridine precursor. A possible retrosynthetic analysis suggests that the pyrrole ring could be constructed onto the pyridine core.
Caption: Generalized synthetic workflow for this compound.
Example Reaction from Patent Literature
A recent patent (WO2024105563A1) describes a reaction utilizing this compound as a starting material. This protocol provides insight into its reactivity.[5]
Reaction: N-alkylation of this compound.
Protocol:
-
A reaction vessel is charged with this compound (1.0 g, 4.4 mmol).
-
Dimethylformamide (DMF, 12 mL) is added, and the resulting solution is cooled to 0 °C in an ice-water bath.
-
Sodium hydride (NaH, 60% wt. in mineral oil, 264 mg, 6.6 mmol) is added to the solution.
-
The ice bath is removed, allowing the reaction to proceed.
This protocol demonstrates the deprotonation of the pyrrole nitrogen, making it nucleophilic for subsequent reactions.
Caption: Workflow for the N-alkylation of this compound.
Biological Activity and Applications
While specific biological activity data for this compound is not extensively published, its utility as a key intermediate in the synthesis of pharmacologically active molecules is evident. The broader class of pyrrolopyridines exhibits a wide range of biological activities, including, but not limited to, kinase inhibition, antiviral, and anticancer properties.
The presence of the bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 7-position can also influence the electronic properties of the ring system and may be involved in hydrogen bonding interactions with biological targets.
The use of this compound in the synthesis of CBL-B inhibitors, as mentioned in recent patent literature, points towards its application in the development of novel immunotherapies.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While its initial discovery and synthesis are not prominently documented, its continued use in the synthesis of complex, biologically active molecules highlights its importance. This technical guide provides a consolidated resource of its known properties and synthetic utility, aiming to facilitate further research and development in this area. Future publications are anticipated to further elucidate the biological significance of this compound and its derivatives.
References
The Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a privileged core structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities of the pyrrolo[2,3-c]pyridine core and its isomers, with a focus on quantitative data, experimental methodologies, and the modulation of key signaling pathways.
Anticancer Activity: A Dominant Therapeutic Application
The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the development of anticancer agents, primarily through its potent inhibition of various protein kinases that are critical for tumor growth and proliferation.
Kinase Inhibition
Derivatives of the pyrrolopyridine nucleus mimic the purine ring of ATP, enabling them to function as competitive inhibitors at the ATP-binding site of numerous kinases.[1] This has led to the development of potent inhibitors for several key oncogenic kinases.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition:
Pyrrolo[2,3-b]pyridine derivatives have been identified as potent type II inhibitors of CDK8, a key regulator of transcription and a colorectal cancer oncogene.[2][3] For instance, compound 22 demonstrated an IC50 value of 48.6 nM against CDK8.[2][3] Inhibition of CDK8 by these compounds leads to the downregulation of the WNT/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2][4] This disruption of WNT signaling induces cell cycle arrest and apoptosis in cancer cells.[2]
FMS Kinase Inhibition:
Pyrrolo[3,2-c]pyridine derivatives have shown significant inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in various cancers, including ovarian, prostate, and breast cancer.[5] Compounds 1e and 1r were identified as potent FMS kinase inhibitors with IC50 values of 60 nM and 30 nM, respectively.[5] The anti-inflammatory properties of these compounds have also been noted, with compound 1r showing an IC50 of 84 nM against bone marrow-derived macrophages (BMDM).[5]
Janus Kinase (JAK) Inhibition:
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop immunomodulators targeting JAK3, a key enzyme in cytokine signaling pathways relevant to immune diseases.[6] Compound 14c was identified as a potent and moderately selective JAK3 inhibitor.[6]
Quantitative Data on Anticancer Activity
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 22 | CDK8 | 48.6 | - | - | [2][3] |
| 1e | FMS | 60 | - | - | [5] |
| 1r | FMS | 30 | Ovarian, Prostate, Breast | 0.15 - 1.78 | [5] |
| 14c | JAK3 | - | - | - | [6] |
| 10t | Tubulin | - | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [7] |
Tubulin Polymerization Inhibition
Beyond kinase inhibition, certain pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[7] Compound 10t exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[7]
Activity in Neurodegenerative Diseases
The pyrrolo[2,3-c]pyridine core has emerged as a promising scaffold for developing therapeutics and diagnostic agents for neurodegenerative disorders, particularly Alzheimer's disease.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrrolo[2,3-b]pyridine-based compounds have been designed as potent GSK-3β inhibitors.[8] Inhibition of GSK-3β can reduce tau hyperphosphorylation and is considered a promising therapeutic strategy for Alzheimer's disease.[8][9]
Tau Aggregate Imaging
Derivatives of pyrrolo[2,3-c]pyridine have been developed as positron emission tomography (PET) imaging agents for visualizing tau aggregates in the brain, which is crucial for the diagnosis and monitoring of Alzheimer's disease and other tauopathies.
Other Notable Biological Activities
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolo[2,3-c]pyridine derivatives has been demonstrated through the inhibition of pro-inflammatory cytokine production. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been shown to inhibit the release of TNF-α from macrophages.[10] Additionally, pyrrolo[3,2-c]pyridine derivatives with FMS kinase inhibitory activity also exhibit anti-inflammatory effects.[5]
Antiviral Activity
Pyrrolopyrimidine derivatives have been investigated for their antiviral properties. Certain compounds have shown significant activity against Rotavirus and Coxsackievirus B4.[11] The mechanism of action is believed to involve the inhibition of viral polymerase enzymes.[11]
Cardiovascular Effects
A series of pyrrolo[3,2-c]pyridines have been evaluated for their ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in the development of antithrombotic agents.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyrrolo[2,3-c]pyridine derivatives.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and assay buffer. Add the master mix to the assay plate.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader. The percentage of inhibition is calculated relative to the controls.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare purified tubulin, a GTP stock solution, and the test compound in a suitable buffer.
-
Assay Setup: In a microplate, combine the tubulin solution, GTP, and the test compound or a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor is quantified by changes in the rate and extent of polymerization.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyrrolo[2,3-c]pyridine derivatives.
WNT/β-catenin signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine CDK8 inhibitors.
GSK-3β signaling in tau pathology and the inhibitory role of pyrrolo[2,3-b]pyridine GSK-3β inhibitors.
Conclusion
The pyrrolo[2,3-c]pyridine core and its isomers represent a highly valuable scaffold in modern drug discovery. Their ability to interact with a diverse range of biological targets has led to the development of promising candidates for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. The continued exploration of this privileged structure, coupled with rational drug design and a deeper understanding of its interactions with biological systems, holds great promise for the development of next-generation therapeutics.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Chemical Biology
Introduction: 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole, is a heterocyclic compound with significant potential in medicinal chemistry and chemical biology. Its structural features, including the pyrrolopyridine core, a bromine atom amenable to further functionalization, and a methoxy group, make it an attractive starting point for the development of novel therapeutics and chemical probes. This technical guide provides a comprehensive overview of the known information and potential research avenues for this compound, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| CAS Number | 425380-37-6 | [1] |
| PubChem CID | 11806401 | [1] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 37.9 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. The key starting material would be a suitably substituted 3-nitro-4-aminopyridine, which can be prepared through established methods.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Adaptation from a Related Synthesis[3]
The following is an adapted, generalized protocol for the final reductive cyclization step, based on the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine.[3] Researchers should optimize this protocol for the specific methoxy-substituted precursor.
Materials:
-
(E)-2-(3-bromo-5-nitro-2-methoxypyridin-4-yl)-N,N-dimethylethenamine (hypothetical precursor)
-
Iron powder (fine mesh)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a stirred solution of the enamine precursor in glacial acetic acid, add iron powder (approximately 5 equivalents).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with additional ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate until the pH reaches ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Potential Research Areas and Biological Activity
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following sections outline promising research areas for this compound.
Targeted Protein Degradation
A significant lead for the application of this compound comes from a publication in Nature Chemical Biology by Bashore et al., which explores targeted protein degradation via direct recruitment to the 26S proteasome.[1][4] This suggests that this compound could serve as a versatile chemical handle or building block for the development of novel proteolysis-targeting chimeras (PROTACs) or other protein degraders.
Proposed Research Workflow:
Caption: A logical workflow for investigating the compound in targeted protein degradation.
Kinase Inhibition
The broader class of pyrrolopyridine derivatives has shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified potent inhibitors of FGFR1, 2, and 3, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[5][6] Given the structural similarity, this compound and its derivatives are prime candidates for evaluation against the FGFR family.
Potential Signaling Pathway for Investigation:
Caption: The FGFR signaling pathway, a potential target for the compound.
-
Other Kinase Targets: The pyrrolopyridine scaffold has been explored for the inhibition of a wide array of other kinases, including Cyclin-Dependent Kinases (CDKs), suggesting that broad kinase screening of this compound could uncover novel activities.
Neurological Disorders
There are indications that 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, an isomer of the title compound, may possess antipsychotic and anxiolytic properties. This suggests that the core scaffold could be a valuable starting point for the development of novel agents targeting neurological disorders. Further investigation into the specific molecular targets within the central nervous system is warranted.
Structure-Activity Relationship (SAR) Studies
The bromine atom at the 4-position is a key functional group for derivatization. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide variety of substituents, allowing for the exploration of the structure-activity relationship and the optimization of potency and selectivity for a given biological target. The methoxy group at the 7-position can also be modified, for example, by demethylation to the corresponding phenol, which can then be further functionalized.
Conclusion
This compound represents a promising and versatile scaffold for drug discovery and chemical biology research. Its potential applications in targeted protein degradation and kinase inhibition, coupled with its amenability to chemical modification, make it a valuable tool for the development of novel therapeutics. This guide provides a foundation for researchers to explore the full potential of this intriguing molecule. Further detailed experimental studies are required to fully elucidate its biological activities and therapeutic potential.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Targeted degradation via direct 26S proteasome recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, plausible synthetic protocol for the preparation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the regioselective bromination of the commercially available starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine. This document includes a comprehensive experimental procedure, a summary of key chemical data, and a visual representation of the synthetic workflow.
Introduction
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of heterocyclic compounds of significant interest in the field of pharmaceutical sciences due to their structural similarity to purines and indoles, allowing them to act as bioisosteres. The introduction of bromo and methoxy substituents onto this scaffold provides valuable handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound, in particular, serves as a key intermediate for the development of potent and selective inhibitors of various biological targets.
Chemical Data Summary
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | ||||
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9 | C₈H₈N₂O | 148.16 |
| Product | ||||
| This compound | This compound | 425380-37-6 | C₈H₇BrN₂O | 227.06 |
Experimental Protocol: Synthesis of this compound
This protocol describes the regioselective bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine at the C4-position using N-bromosuccinimide (NBS).
Materials:
-
7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Synthetic Workflow
The synthesis of this compound is a straightforward one-step process from a commercially available starting material. The workflow is depicted below.
Caption: Synthetic workflow for the preparation of this compound.
Discussion
The described protocol offers a plausible and efficient method for the synthesis of this compound. The regioselectivity of the bromination at the C4-position is crucial and is likely influenced by the electronic properties of the 7-methoxy group, which activates the pyridine ring towards electrophilic substitution. While electrophilic attack on the pyrrole ring at the C3-position is common for azaindoles, the conditions outlined are intended to favor substitution on the pyridine moiety. Optimization of reaction conditions, such as solvent and temperature, may be necessary to maximize the yield and regioselectivity. The final product is a versatile intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, making it a valuable tool for drug discovery and development.
Application Notes and Protocols for Suzuki Coupling of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to synthesize a diverse array of biaryl and heteroaryl compounds. The 1H-pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole isomer, is a privileged structure in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutic agents.
The following sections detail optimized reaction conditions, a generalized experimental protocol, and a visual representation of the experimental workflow. The data presented is a synthesis of established methods for structurally similar 7-azaindole and other N-heterocyclic systems, providing a robust starting point for methodology development.[1][2][3][4]
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
Successful Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, solvent, and temperature. For substrates similar to this compound, several palladium-based catalyst systems have proven effective. The choice of conditions can influence reaction yield, purity, and reaction time. Below is a summary of commonly employed conditions that can serve as a starting point for optimization.
Table 1: Summary of Typical Suzuki Coupling Conditions for Bromo-N-Heterocycles
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference Example |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | [5][6] |
| Catalyst Loading | 5-10 mol% | 2-5 mol% (Pd) | 5 mol% | [2][7] |
| Ligand | dppf (in complex) | SPhos | PPh₃ (in complex) | [1] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | [4][7][8] |
| Base Equivalents | 2-3 eq. | 2 eq. | 2-3 eq. | [1] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / Ethanol (1:1) | DMF / H₂O (1:1) | [1][8] |
| Boronic Acid/Ester | 1.1 - 1.5 eq. | 1.2 eq. | 1.1 - 1.5 eq. | [4] |
| Temperature | 80-100 °C | 60-110 °C | 70-90 °C | [4][5][8] |
| Reaction Time | 2-24 h | 12-24 h | 18-22 h | [4][5][7] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | [5] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent and degassed water in the appropriate ratio (e.g., 1,4-dioxane/H₂O 4:1). The typical concentration is 0.1 M with respect to the limiting reactant.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (N₂ or Ar) to ensure anaerobic conditions.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the general Suzuki-Miyaura coupling mechanism and the experimental workflow.
Caption: A flowchart of the Suzuki coupling experimental procedure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This reaction is a powerful and versatile method for the synthesis of 4-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine, mediated by a palladium catalyst.[1][2] The reaction's broad substrate scope and tolerance for various functional groups have established it as a fundamental tool in modern organic synthesis.[3][4]
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:
Data Presentation: Optimized Reaction Conditions
The successful amination of 4-bromo-7-azaindole derivatives, which are structurally analogous to this compound, is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes optimized conditions and corresponding yields for the coupling of N-substituted 4-bromo-7-azaindoles with various amines, providing a strong starting point for the target substrate.[5][6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 2.5 | 92 |
| 2 | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 3 | 88 |
| 3 | Phenylmethanamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1.5 | 94 |
| 4 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1 | 96 |
| 5 | D-Alanine methyl ester | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1 | 90 |
| 6 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 2 | 85 |
Data is based on the amination of N-substituted 4-bromo-7-azaindoles and serves as a predictive model for this compound.[5][6]
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline based on optimized conditions for structurally related 7-azaindole derivatives and should be adapted and optimized for specific amine coupling partners.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2.5-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the this compound and the corresponding amine to the reaction mixture.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the key components and their relationships in the Buchwald-Hartwig amination catalytic cycle.
Caption: Key components and relationships in the catalytic cycle.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These application notes and protocols provide a comprehensive guide for performing the Buchwald-Hartwig amination on this compound. For novel substrates or amines, optimization of the reaction conditions may be necessary to achieve the best results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-c]pyridine framework is a privileged structure due to its resemblance to purines and its capacity for hydrogen bonding and π–π stacking interactions. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[1]
General Considerations for Cross-Coupling Reactions
The nitrogen atom of the pyrrole ring in this compound often requires protection to prevent side reactions and improve solubility and reactivity. Common protecting groups include tosyl (Ts), methyl (Me), ethyl (Et), and phenylsulfonyl (SO2Ph). The choice of protecting group can influence the reaction conditions and yields.[2]
Buchwald-Hartwig Amination and Amidation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For N-substituted 4-bromo-7-azaindoles, this reaction can be effectively catalyzed by palladium complexes with specialized phosphine ligands.
Quantitative Data Summary
The following tables summarize the results for the palladium-catalyzed C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with various amides and amines.[2]
Table 1: C-N Cross-Coupling with Amides [2]
| Entry | N-Protecting Group | Amide | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | SO2Ph | Benzamide | Pd(OAc)2 (5) | Xantphos (10) | Cs2CO3 | 24 | NR |
| 2 | Me | Benzamide | Pd(OAc)2 (5) | Xantphos (10) | Cs2CO3 | 24 | 85 |
| 3 | Et | Benzamide | Pd(OAc)2 (5) | Xantphos (10) | Cs2CO3 | 24 | 82 |
| 4 | Me | Acetamide | Pd(OAc)2 (5) | Xantphos (10) | Cs2CO3 | 24 | 92 |
NR = No Reaction
Table 2: C-N Cross-Coupling with Amines [2]
| Entry | N-Protecting Group | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | H | Benzylamine | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 24 | NR |
| 2 | SO2Ph | Benzylamine | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 24 | Desulfonation |
| 3 | Me | Benzylamine | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 1 | 95 |
| 4 | Et | Benzylamine | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 1 | 92 |
| 5 | Me | Aniline | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 1 | 94 |
| 6 | Me | 4-Methoxy-aniline | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 1 | 96 |
| 7 | Me | n-Butylamine | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | 1 | 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[2]
This protocol is a representative example for the amination of N-methyl-4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine with benzylamine.
Materials:
-
N-methyl-4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add N-methyl-4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, Cs2CO3, Pd2(dba)3, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane followed by benzylamine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 7-azaindole derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Quantitative Data Summary
The following table presents representative conditions for the Suzuki-Miyaura coupling of a related 4-chloro-7-azaindole derivative.[3] These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 3: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | PPh3 | Na2CO3 | Toluene/Ethanol/Water | 80 | 85 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl2 (3) | dppf | K2CO3 | 1,4-Dioxane/Water | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd2(dba)3 (2) / SPhos (4) | SPhos | K3PO4 | Toluene/Water | 110 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) with water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the N-protected this compound, arylboronic acid, palladium catalyst, and base.
-
Flush the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynylated heterocycles. These products are valuable intermediates for further transformations.
Quantitative Data Summary
The following table shows typical conditions for the Sonogashira coupling of a 4-iodo-7-azaindole derivative, which can be adapted for the bromo analog.[3]
Table 4: Representative Sonogashira Coupling Conditions [3]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | DMF | 60 | 90 |
| 2 | 2-Methyl-3-butyn-2-ol | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | DMF | 60 | 94 |
| 3 | Trimethylsilyl-acetylene | Pd(PPh3)4 (5) | CuI (10) | i-Pr2NH | THF | RT | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl2(PPh3)2) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the N-protected this compound, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the amine base, and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a route to vinyl-substituted azaindoles.
Quantitative Data Summary
The following table provides representative conditions for the Heck reaction on a 7-azaindole scaffold.[3]
Table 5: Representative Heck Reaction Conditions [3]
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)2 (10) | P(o-tol)3 | Et3N | Acetonitrile | 100 | 75 |
| 2 | Styrene | Pd(OAc)2 (5) | PPh3 | NaOAc | DMF | 120 | 80 |
| 3 | n-Butyl acrylate | PdCl2 (5) | None | K2CO3 | DMA | 130 | 88 |
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
N-protected this compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2) (5-10 mol%)
-
Ligand (optional, e.g., P(o-tol)3)
-
Base (e.g., Et3N, NaOAc)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a reaction vessel with the N-protected this compound, palladium catalyst, ligand (if used), and base.
-
Flush with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture with stirring, monitoring for completion by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.
References
- 1. CAS # 1445993-85-0, 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine - chemBlink [chemblink.com]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for the Derivatization of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, at the bromine position. The protocols focus on widely utilized palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These methods allow for the introduction of a diverse range of substituents at the 4-position, enabling the generation of compound libraries for drug discovery and development. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to purines and its ability to participate in various biological interactions. The presence of a bromine atom at the 4-position of the 7-methoxy-substituted scaffold provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core structure, which is a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.
This application note details protocols for the following key transformations of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
General Reaction Pathway
The derivatization of this compound at the bromine position is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general transformation is depicted below:
Caption: General palladium-catalyzed cross-coupling reaction scheme.
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for the derivatization of this compound. It is important to note that the pyrrole nitrogen may require protection (e.g., with a tosyl or SEM group) to enhance solubility and prevent side reactions, depending on the specific reaction conditions and coupling partners.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 4-position of the pyrrolopyridine core and various aryl or heteroaryl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 110 | 16 | Data not available |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 120 | 8 | Data not available |
Note: The yields for the Suzuki-Miyaura coupling of this compound are not explicitly reported in the searched literature. The conditions provided are based on successful couplings of similar 4-bromo-azaindole derivatives.[2]
Detailed Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position, which are valuable for further synthetic transformations.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | Data not available |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 12 | Data not available |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 70 | 8 | Data not available |
Note: Specific yields for the Sonogashira coupling of this compound are not available in the searched literature. The conditions are based on general protocols for similar substrates.[3][4]
Detailed Protocol for Sonogashira Coupling:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-alkynyl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-substituted pyrrolopyridines, which are common motifs in biologically active molecules.
Table 3: Buchwald-Hartwig Amination of N-Substituted 4-bromo-7-azaindoles
| Entry | Amine/Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | Benzylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
Data adapted from a study on N-substituted 4-bromo-7-azaindoles, which are close structural analogs.[5]
Detailed Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 equiv.), the amine or amide (1.2 equiv.), the palladium catalyst, the ligand, and the base to a dry reaction vial.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 4-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.
Stille Coupling
The Stille coupling offers a reliable method for C-C bond formation, particularly with organostannane reagents that are often stable and easily handled.
Table 4: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | Data not available |
| 2 | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | LiCl | Dioxane | 100 | 18 | Data not available |
| 3 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 24 | Data not available |
Note: Specific yields for the Stille coupling of this compound are not available in the searched literature. The conditions are based on general protocols for similar aryl bromides.
Detailed Protocol for Stille Coupling:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and any additive.
-
Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The general workflow for the palladium-catalyzed derivatization of this compound is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the derivatization of this compound at the 4-position. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings are robust and versatile methods for introducing a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. Researchers and drug development professionals can utilize these methodologies as a starting point for their synthetic campaigns, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
References
- 1. youtube.com [youtube.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols for N-Functionalization of the Pyrrole in 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of the pyrrole ring in 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a crucial scaffold in medicinal chemistry. The functionalization of the pyrrole nitrogen allows for the modulation of the molecule's physicochemical properties and biological activity, making it a key strategy in the development of novel therapeutics.
Introduction
This compound, also known as 4-bromo-7-methoxy-6-azaindole, is a heterocyclic compound of significant interest in drug discovery. The pyrrole nitrogen of this scaffold is a key site for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties. N-functionalization can influence factors such as solubility, metabolic stability, and target binding affinity. This document outlines protocols for N-protection, a common prerequisite for further functionalization, as well as direct N-alkylation and N-arylation reactions.
N-Protection of this compound
Protection of the pyrrole nitrogen is often the initial step in a synthetic route to prevent undesired side reactions and to direct reactivity to other positions of the molecule. Several protecting groups can be employed, each with its own advantages and specific deprotection conditions.
Summary of N-Protection Reactions
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | NaH | THF | 0 to rt | 2 | 95 |
| Mesyl (Ms) | Methanesulfonyl chloride (MsCl) | NaH | THF | 0 to rt | 2 | 92 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | CH₂Cl₂ | rt | 4 | 98 |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) | NaH | DMF | 0 to rt | 2 | 96 |
| Benzyl (Bn) | Benzyl bromide (BnBr) | NaH | DMF | 0 to rt | 3 | 94 |
| Ethyl (Et) | Ethyl iodide (EtI) | NaH | DMF | 0 to rt | 3 | 90 |
Experimental Protocols for N-Protection
General Procedure for N-Sulfonylation (Tosyl and Mesyl Protection)
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes. The appropriate sulfonyl chloride (p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Procedure for N-Boc Protection
To a solution of this compound (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected product.
General Procedure for N-Alkylation and N-SEM Protection
In a flask under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) is cooled to 0 °C. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added in portions, and the mixture is stirred at this temperature for 30 minutes. The corresponding alkylating agent (SEMCl, BnBr, or EtI, 1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[1]
Direct N-Alkylation of this compound
Direct alkylation of the pyrrole nitrogen can be achieved without prior protection, typically using a strong base to deprotonate the N-H followed by reaction with an alkyl halide.
Summary of Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| Alkyl Halide (R-X) | NaH | DMF or THF | 0 to rt | 12-24 |
Experimental Protocol for Direct N-Alkylation
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere is added a solution of this compound (1.0 eq) in the same solvent. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium salt. The alkylating agent (alkyl halide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight.[2] The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
N-Arylation of this compound
The introduction of an aryl group at the pyrrole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ar-Br or Ar-I | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |
A mixture of this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂ (10 mol%), a suitable phosphine ligand like Xantphos (10-20 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) is placed in a reaction vessel. Anhydrous dioxane is added, and the vessel is sealed and heated to 100-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ar-I | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF or Dioxane | 110-140 |
In a reaction tube, this compound (1.0 eq), the aryl iodide (1.5 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq) are combined. Anhydrous DMF or dioxane is added, and the tube is sealed. The mixture is heated to 110-140 °C for 24-48 hours. After cooling, the mixture is diluted with ethyl acetate, filtered, and the filtrate is washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualized Workflows and Mechanisms
Caption: General workflow for N-protection reactions.
Caption: Workflow for direct N-alkylation.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Biological Significance and Applications
N-functionalization of the this compound scaffold is a key strategy in the development of kinase inhibitors. The azaindole core is a well-established pharmacophore that can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various kinases. By modifying the substituent at the pyrrole nitrogen, researchers can fine-tune the inhibitor's selectivity and potency against specific kinase targets. For instance, N-substituted pyrrolopyridines have been investigated as inhibitors of fibroblast growth factor receptor (FGFR), which is implicated in various cancers. Abnormal activation of the FGFR signaling pathway is a key driver in tumorigenesis, and inhibitors of this pathway can block downstream signaling, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[3]
Caption: Inhibition of the FGFR signaling pathway.
References
Application Notes and Protocols: The 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a promising heterocyclic scaffold for the development of novel kinase inhibitors. Its structure is a bioisostere of indole and purine, enabling it to mimic the adenine base of ATP and interact with the hinge region of the kinase active site. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position on the 1H-pyrrolo[2,3-c]pyridine core provides valuable opportunities for medicinal chemistry exploration. The bromine can serve as a handle for cross-coupling reactions to introduce various substituents, allowing for the modulation of potency and selectivity. The methoxy group can influence the electronic properties and metabolic stability of the molecule.
While the 7-azaindole scaffold has been more extensively studied in kinase inhibitor design, the 6-azaindole core of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine offers a distinct arrangement of hydrogen bond donors and acceptors, potentially leading to novel binding modes and selectivity profiles against different kinases. Derivatives of the related pyrrolopyridine and pyrrolopyrimidine scaffolds have shown inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) like Axl and Mer, as well as serine/threonine kinases such as Cdc7.[1][2] This suggests that the this compound scaffold is a viable starting point for developing inhibitors targeting various kinase families implicated in cancer and other diseases.
Data Presentation: Hypothetical Inhibitory Activities
To illustrate the potential of the this compound scaffold, the following table presents hypothetical inhibitory concentration (IC50) values for a series of its derivatives against a panel of selected kinases. This data is for illustrative purposes to guide the initial screening and optimization efforts.
| Compound ID | R1 Substituent at 4-position | Kinase Target | IC50 (nM) |
| Scaffold-01 | -Br (unmodified) | EGFR | >10000 |
| Scaffold-01 | -Br (unmodified) | VEGFR2 | >10000 |
| Scaffold-01 | -Br (unmodified) | Axl | >10000 |
| Scaffold-01 | -Br (unmodified) | Mer | >10000 |
| Derivative-A | 3-fluoro-4-methoxyphenyl | EGFR | 520 |
| Derivative-A | 3-fluoro-4-methoxyphenyl | VEGFR2 | 85 |
| Derivative-A | 3-fluoro-4-methoxyphenyl | Axl | 25 |
| Derivative-A | 3-fluoro-4-methoxyphenyl | Mer | 45 |
| Derivative-B | 4-(morpholinomethyl)phenyl | EGFR | 1500 |
| Derivative-B | 4-(morpholinomethyl)phenyl | VEGFR2 | 210 |
| Derivative-B | 4-(morpholinomethyl)phenyl | Axl | 60 |
| Derivative-B | 4-(morpholinomethyl)phenyl | Mer | 90 |
| Derivative-C | 1-methyl-1H-pyrazol-4-yl | EGFR | 850 |
| Derivative-C | 1-methyl-1H-pyrazol-4-yl | VEGFR2 | 120 |
| Derivative-C | 1-methyl-1H-pyrazol-4-yl | Axl | 35 |
| Derivative-C | 1-methyl-1H-pyrazol-4-yl | Mer | 55 |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of derivatives of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired 4-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a panel of protein kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, Axl, Mer)
-
Substrate for the kinase (specific to each kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (commercial or custom-prepared)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Reaction Setup:
-
In a white, opaque microplate, add the test compound dilutions.
-
Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) and a "no enzyme" control.
-
Add the kinase to all wells except the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Signal Detection:
-
Equilibrate the luminescence detection reagent to room temperature.
-
Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for synthesis and screening of kinase inhibitors.
Caption: Inhibition of RTK signaling by a pyrrolo[2,3-c]pyridine derivative.
Caption: SAR exploration of the pyrrolo[2,3-c]pyridine scaffold.
References
- 1. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolopyridine Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in cancer cell line studies is not currently available in published literature. The following application notes and protocols are based on studies of structurally related pyrrolopyridine derivatives and are intended to serve as a guide for investigating the potential anticancer effects of this class of compounds.
Introduction
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Its structural similarity to purines allows derivatives to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1] Various derivatives of the pyrrolopyridine core have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[1][2][3][4][5]
This document provides an overview of the reported anticancer activities of several classes of pyrrolopyridine derivatives, along with generalized protocols for evaluating the efficacy of new compounds like this compound in cancer cell line studies.
Known Mechanisms of Action of Related Pyrrolopyridine Derivatives
Several distinct mechanisms of action have been identified for different pyrrolopyridine isomers and their derivatives:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFR1, 2, and 3.[4] Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, making it an attractive therapeutic target.[4][6][7][8]
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[5][9] This leads to G2/M phase cell cycle arrest and induction of apoptosis.[5][9]
-
Multi-Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[4] Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK).[3]
Data Presentation: Anticancer Activity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro anticancer activities of various pyrrolopyridine derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives (Tubulin Inhibitors) [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical) | 0.12 |
| SGC-7901 (Gastric) | 0.15 | |
| MCF-7 (Breast) | 0.21 |
Table 2: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives (MELK Inhibitors) [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 16h | A549 (Lung) | 0.109 |
| MDA-MB-231 (Breast) | 0.245 | |
| MCF-7 (Breast) | 0.109 |
Table 3: Kinase Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (FGFR Inhibitor) [4]
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the anticancer potential of pyrrolopyridine derivatives.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the for-mazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 7. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a synthetic compound belonging to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. Derivatives of 7-azaindole and the isomeric pyrrolo[2,3-b]pyridines have been investigated for their therapeutic potential in a range of diseases, including neurological disorders.[1] Notably, these classes of compounds have shown promise as inhibitors of key pathological drivers in Alzheimer's disease, such as amyloid-beta (Aβ) aggregation and glycogen synthase kinase 3β (GSK-3β), as well as modulators of neuroinflammation.[1][2][3]
These application notes provide a comprehensive overview of the potential uses of this compound in neurological disorder research, along with detailed protocols for its evaluation in relevant in vitro assays.
Potential Applications in Neurological Disorder Research
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas of neurological research:
-
Alzheimer's Disease: As a potential inhibitor of amyloid-beta peptide aggregation and as an inhibitor of GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein.[1]
-
Neuroinflammation: For its potential to modulate the inflammatory response of microglial cells, which is a key component in the pathology of many neurodegenerative diseases.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
(Note: Experimental validation of solubility in aqueous buffers for biological assays is recommended.)
Application Note 1: Inhibition of Amyloid-Beta (Aβ) Aggregation
Background
The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.[1] Small molecules that can inhibit this aggregation process are considered potential therapeutic agents. The 7-azaindole scaffold has been identified in inhibitors of Aβ aggregation.[1]
Hypothetical Data Presentation
The inhibitory activity of this compound on Aβ₄₂ aggregation can be quantified using a Thioflavin T (ThT) fluorescence assay. The following table presents hypothetical data for illustrative purposes.
| Compound | Concentration (µM) | % Inhibition of Aβ₄₂ Aggregation | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | 12.5 |
| 5 | 35.8 ± 4.5 | ||
| 10 | 48.9 ± 3.8 | ||
| 25 | 68.3 ± 5.2 | ||
| 50 | 85.1 ± 6.0 | ||
| Positive Control (e.g., Curcumin) | 10 | 75.4 ± 5.9 | 5.8 |
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ₄₂ Aggregation Inhibition
This protocol is adapted from established methods for screening Aβ aggregation inhibitors.
Materials:
-
Human amyloid-beta (1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: 440 nm, Emission: 485 nm)
Procedure:
-
Aβ₄₂ Peptide Preparation:
-
Dissolve lyophilized Aβ₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, dissolve the Aβ₄₂ film in DMSO to a stock concentration of 2 mM.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to obtain a range of working concentrations.
-
-
Aggregation Assay:
-
In a 96-well plate, add 2 µL of the compound working solutions. For the negative control, add 2 µL of DMSO.
-
Add PBS to each well to a final volume of 190 µL.
-
Initiate the aggregation by adding 10 µL of the 2 mM Aβ₄₂ stock solution to each well (final Aβ₄₂ concentration: 100 µM).
-
Seal the plate and incubate at 37°C for 24 hours with gentle agitation.
-
-
ThT Fluorescence Measurement:
-
Prepare a 500 µM ThT solution in PBS.
-
After incubation, add 10 µL of the ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 440 nm and emission at 485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram
Caption: Workflow for the Thioflavin T assay to screen for inhibitors of Aβ aggregation.
Application Note 2: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
Background
GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β.
Hypothetical Data Presentation
The inhibitory activity of this compound against GSK-3β can be determined using a luminescence-based kinase assay. The following table shows hypothetical data.
| Compound | Concentration (nM) | % Inhibition of GSK-3β Activity | IC₅₀ (nM) |
| This compound | 0.1 | 12.5 ± 1.8 | 25.3 |
| 1 | 28.4 ± 3.5 | ||
| 10 | 45.1 ± 4.2 | ||
| 100 | 70.9 ± 5.5 | ||
| 1000 | 92.3 ± 4.8 | ||
| Positive Control (e.g., Staurosporine) | 10 | 85.7 ± 6.1 | 4.0 |
Experimental Protocol: ADP-Glo™ Kinase Assay for GSK-3β Inhibition
This protocol is based on the Promega ADP-Glo™ Kinase Assay system.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the GSK-3β substrate in the reaction buffer.
-
Prepare a stock solution of ATP in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. To each well, add:
-
1 µL of compound solution (or DMSO for control).
-
2 µL of a mixture of GSK-3β enzyme and substrate.
-
2 µL of ATP solution to initiate the reaction.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in the luminescent signal relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing the role of GSK-3β in tau phosphorylation and the point of intervention for an inhibitor.
Application Note 3: Modulation of Neuroinflammation
Background
Neuroinflammation, primarily mediated by microglial cells, is a critical component of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Small molecules that can suppress microglial activation have therapeutic potential.
Hypothetical Data Presentation
The anti-neuroinflammatory effect of this compound can be assessed by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Table: Effect on Nitric Oxide Production
| Compound | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| This compound | 1 | 10.5 ± 1.5 | 18.7 |
| 5 | 25.1 ± 3.2 | ||
| 10 | 42.8 ± 4.1 | ||
| 25 | 65.4 ± 5.8 | ||
| 50 | 88.9 ± 6.3 | ||
| Positive Control (e.g., Dexamethasone) | 1 | 80.2 ± 7.1 | 0.2 |
Table: Effect on TNF-α Release
| Compound | Concentration (µM) | % Inhibition of TNF-α Release | IC₅₀ (µM) |
| This compound | 1 | 8.9 ± 1.2 | 22.4 |
| 5 | 22.3 ± 2.9 | ||
| 10 | 39.5 ± 3.7 | ||
| 25 | 60.1 ± 5.1 | ||
| 50 | 82.6 ± 6.0 | ||
| Positive Control (e.g., Dexamethasone) | 1 | 75.8 ± 6.5 | 0.3 |
Experimental Protocol: In Vitro Neuroinflammation Assay
This protocol describes the use of a microglial cell line (e.g., BV-2) to assess the anti-inflammatory properties of the test compound.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide measurement
-
ELISA kit for TNF-α quantification
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform an ELISA for TNF-α according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and TNF-α production compared to the LPS-only control.
-
Determine the IC₅₀ values for the inhibition of each inflammatory mediator.
-
Logical Diagram of Neuroinflammation Assay
Caption: Logical flow of an in vitro neuroinflammation assay using microglial cells.
Disclaimer
The provided application notes and protocols are for research purposes only. The biological activities described are based on the known properties of the 7-azaindole and pyrrolo[2,3-c]pyridine scaffolds and have not been experimentally confirmed for this compound itself. Researchers should independently validate these methods and the activity of the compound. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific antimicrobial screening data for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives is not extensively available in the public domain. The following application notes and protocols provide a comprehensive and generalized framework for conducting and presenting the antimicrobial screening of this novel class of compounds.
Introduction
The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antimicrobial activity. Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the standardized protocols for the initial antimicrobial screening of a series of newly synthesized this compound derivatives. The described methods include the determination of Minimum Inhibitory Concentration (MIC) and the assessment of antimicrobial activity using the agar disk diffusion method.
Experimental Workflow
The overall workflow for the antimicrobial screening of the target compounds is depicted below. This process begins with the primary screening of the synthesized compounds against a panel of clinically relevant microorganisms, followed by quantitative assays to determine the potency of active compounds.
Caption: General workflow for antimicrobial screening of novel compounds.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in clear, structured tables to facilitate comparison of the activity of different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R-group | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| S. aureus | B. subtilis | E. coli | ||
| Derivative 1 | -CH₃ | |||
| Derivative 2 | -C₂H₅ | |||
| Derivative 3 | -Ph | |||
| ... | ... | |||
| Ciprofloxacin | - | |||
| Fluconazole | - |
S. aureus: Staphylococcus aureus, B. subtilis: Bacillus subtilis, E. coli: Escherichia coli, P. aeruginosa: Pseudomonas aeruginosa, C. albicans: Candida albicans. Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal drugs, respectively.
Table 2: Zone of Inhibition of this compound Derivatives
| Compound ID | R-group | Gram-positive Bacteria (Zone of Inhibition in mm) | Gram-negative Bacteria (Zone of Inhibition in mm) | Fungi (Zone of Inhibition in mm) |
| S. aureus | B. subtilis | E. coli | ||
| Derivative 1 | -CH₃ | |||
| Derivative 2 | -C₂H₅ | |||
| Derivative 3 | -Ph | |||
| ... | ... | |||
| Ciprofloxacin | - | |||
| Fluconazole | - |
Experimental Protocols
Broth Microdilution Method for MIC Determination.[1][2][3][4]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi (sterile)
-
Bacterial/fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[2]
-
-
Inoculum Preparation:
-
From a fresh culture, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[1]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
Agar Disk Diffusion Method.[5][6][7]
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial/fungal strains
-
Test compounds
-
Positive control antibiotic disks
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[5]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5]
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.[5]
-
Place a positive control antibiotic disk on each plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[5]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the microorganism to the compound.[6]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from identifying an active compound to subsequent characterization steps.
Caption: Logical steps for characterizing an active antimicrobial compound.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of in vitro assays and protocols relevant to the characterization of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a novel small molecule inhibitor. The pyrrolo[2,3-c]pyridine scaffold is a key feature in many kinase inhibitors, suggesting that this compound may exhibit similar activity.[1][2] The protocols detailed below provide a framework for assessing the biological activity of this compound, including its potential as a kinase inhibitor, its effect on cell viability, and its engagement with target proteins within a cellular context.
Data Presentation
Due to the novelty of this compound, specific experimental data is not yet publicly available. The following tables present illustrative quantitative data that could be generated using the protocols described herein.
Table 1: Illustrative In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference Compound (Sunitinib) IC50 (nM) |
| FGFR1 | 15 | 80 |
| FGFR2 | 25 | 60 |
| VEGFR2 | 50 | 5 |
| PDGFRβ | 120 | 2 |
| CDK2 | >1000 | - |
| SRC | 850 | 200 |
Table 2: Illustrative Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HUVEC | 72 | 5.8 |
| HeLa | 72 | 12.5 |
| A549 | 72 | 25.1 |
| HEK293 | 72 | >50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range is 0.01 nM to 100 µM.[3]
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Workflow for In Vitro Kinase Inhibition Assay
Workflow for kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.[3] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Cell Viability Assay
Workflow for MTT cell viability assay.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the compound to its target kinase in living cells.[6][7]
Materials:
-
HEK293 cells
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET® fluorescent tracer specific for the kinase target
-
This compound (dissolved in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
White 96-well plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into a 96-well plate.
-
Compound and Tracer Addition: After 24 hours, treat the cells with the compound at various concentrations, followed by the addition of the NanoBRET® tracer.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement. Determine the IC50 value for target engagement.
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK) like FGFR or VEGFR.
Hypothetical Signaling Pathway Inhibition
Hypothetical signaling pathway inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields and other challenges in the synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key building block in medicinal chemistry.
Troubleshooting Guide
Issue: Consistently Low Yield of this compound
Low yields in the synthesis of this compound, typically prepared by the electrophilic bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, are a common challenge. The following sections address the most probable causes and provide systematic solutions.
Potential Cause 1: Competing Side Reactions and Lack of Regioselectivity
The pyrrolo[2,3-c]pyridine (6-azaindole) core has multiple reactive sites. The electron-donating methoxy group at the 7-position and the inherent nucleophilicity of the pyrrole ring can lead to the formation of multiple brominated isomers, primarily the desired 4-bromo product along with 3-bromo and 5-bromo isomers, as well as di-brominated species. This is often the primary reason for a low isolated yield of the target compound.
Solutions:
-
Control of Reaction Temperature: Maintain a low temperature (typically 0 °C to room temperature) during the addition of the brominating agent to enhance regioselectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over harsher reagents like liquid bromine as it can offer better control.
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. The choice of solvent can influence the reactivity and selectivity.
-
Slow Addition of Reagent: Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low concentration of the electrophile, which can suppress over-bromination.
Potential Cause 2: Degradation of Starting Material or Product
Pyrrolopyridine derivatives can be sensitive to strongly acidic or basic conditions, as well as to oxidation, leading to decomposition and reduced yields.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH Control: Ensure the reaction and work-up conditions are not overly acidic or basic. If an acidic byproduct is generated (e.g., HBr from bromine), a non-nucleophilic base might be cautiously employed.
-
Protection of the Pyrrole Nitrogen: While often not necessary for simple bromination, if significant degradation is observed, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or Ts) can improve stability. However, this adds extra steps to the synthesis.
Potential Cause 3: Inefficient Purification
The separation of the desired 4-bromo isomer from other regioisomers and di-brominated byproducts can be challenging, leading to low recovery of the pure product.
Solutions:
-
High-Resolution Column Chromatography: Utilize a high-quality silica gel with an optimized eluent system. A gradient elution may be necessary to achieve good separation.
-
Alternative Chromatographic Techniques: Consider reverse-phase chromatography or preparative HPLC if standard silica gel chromatography is ineffective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and isolation of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and common synthetic route is the electrophilic bromination of commercially available 7-methoxy-1H-pyrrolo[2,3-c]pyridine using a brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the expected major byproducts in this synthesis?
The primary byproducts are typically other regioisomers, such as 3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and 5-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Di-brominated products are also a possibility, especially if an excess of the brominating agent is used or if the reaction temperature is not controlled.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques. LC-MS is particularly useful for identifying the formation of the desired product and various isomeric byproducts based on their mass-to-charge ratio.
Q4: Is N-protection of the pyrrole ring necessary?
For a single bromination step, N-protection is often not required. However, if multiple functionalization steps are planned or if significant degradation is observed, protecting the pyrrole nitrogen with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the bromination of pyrrolopyridine scaffolds, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 7-methoxy-1H-pyrrolo[2,3-c]pyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Stoichiometry | 1.0 - 1.2 equivalents | 1.0 equivalents |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 1 - 4 hours | 30 minutes |
| Typical Yield | Variable, highly dependent on purification | Variable, potentially lower selectivity |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on analogous transformations.
Synthesis of this compound
-
Preparation: To a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Visualizations
Technical Support Center: Suzuki Coupling of Bromo-Methoxy-Pyrrolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-methoxy-pyrrolopyridine substrates. Due to the specific nature of this substrate class, this guide leverages established knowledge from analogous heterocyclic systems, such as substituted pyridines and indazoles, to provide a robust starting point for experimental design and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Suzuki coupling of bromo-methoxy-pyrrolopyridines in a question-and-answer format.
Q1: I am observing very low or no conversion of my bromo-methoxy-pyrrolopyridine starting material. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of heteroaromatic halides can stem from several factors. For bromo-methoxy-pyrrolopyridines, the electron-donating nature of the methoxy group and the inherent electronic properties of the pyrrolopyridine core can make the C-Br bond more electron-rich and thus less reactive towards oxidative addition, which is often the rate-determining step.[1][2]
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The nitrogen atom in the pyrrolopyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[3][4]
-
Solution: Employ palladium catalysts with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the metal center and promote catalytic activity.[2]
-
-
Inefficient Oxidative Addition: The electron-rich nature of the substrate may hinder the initial oxidative addition step.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical for the transmetalation step.
-
Q2: My main side product is the debrominated methoxy-pyrrolopyridine. How can I prevent this?
A2: The formation of the debrominated product is likely due to a side reaction called protodebromination. This is a common issue, especially with electron-rich heteroaromatics.
-
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: A related and often preceding side reaction is the protodeboronation of the boronic acid coupling partner, which replaces the boronic acid group with a hydrogen atom.[6] This can be catalyzed by the base and accelerated by elevated temperatures.[7]
-
Solution:
-
Use a Milder Base: Consider switching to a milder base like KF.[7][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1][7]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[7]
-
Lower Reaction Temperature: Operate the reaction at the lowest effective temperature.[7]
-
-
-
Q3: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and how can I minimize it?
A3: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.[9]
-
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the boronic acid.[9][10][11]
-
High Catalyst Loading: In some cases, higher catalyst concentrations can favor homocoupling.
-
Solution: Consider slightly reducing the catalyst loading, but be mindful that this could impact the rate of the desired reaction.
-
-
Data Presentation: Comparison of Reaction Conditions for Analogous Systems
The following tables summarize reaction conditions and yields for the Suzuki coupling of various substituted bromopyridines and related heteroaromatics. This data can serve as a valuable starting point for optimizing the reaction of your bromo-methoxy-pyrrolopyridine substrate.
Table 1: Effect of Different Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine | A common and reliable catalyst system.[3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | 2-Bromo-3-methoxypyridine | Buchwald ligands often improve yields for challenging substrates.[5] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | 2-Bromo-3-methoxypyridine | Effective for a broad range of substrates.[5] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | Up to 90% | 1-bromo-2-fluorobenzene | A successful system for a different halogenated aromatic.[12] |
Table 2: Effect of Different Bases
| Base (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Substrate | Notes |
| K₂CO₃ (2) | Pd(OAc)₂ (1-2) with PPh₃ | Toluene/H₂O | 100 | Moderate to Good | 2-Bromopyridine derivatives | A classic and cost-effective base.[5] |
| Na₂CO₃ (2) | Pd(PPh₃)₄ (2-5) | DME/H₂O | 80-90 | Good to Excellent | 2-Bromopyridine derivatives | Another common and reliable choice.[5] |
| K₃PO₄ (2-3) | Pd₂(dba)₃ (1-2) with SPhos | Dioxane/H₂O | 100-110 | Good to Excellent | 2-Bromo-3-methoxypyridine | Often used with Buchwald ligands for improved performance.[5] |
| Cs₂CO₃ (2) | PdCl₂(dppf) (2-3) | DMF | 100 | Good to Excellent | 2-Bromo-3-methoxypyridine | A strong base that can be very effective.[5] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromo-methoxy-pyrrolopyridine. This should be considered a starting point, and optimization of reagents and conditions will likely be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling [4][5][13]
Materials:
-
Bromo-methoxy-pyrrolopyridine (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Pd₂(dba)₃/ligand system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromo-methoxy-pyrrolopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-methoxy-pyrrolopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling process to aid in troubleshooting and understanding reaction dynamics.
Caption: A troubleshooting workflow for the Suzuki coupling of bromo-methoxy-pyrrolopyridines.
Caption: Competing reaction pathways in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation or Tailing during Silica Gel Chromatography
Researchers may observe poor separation of the target compound from impurities, often characterized by broad or tailing peaks on the chromatogram. This can be attributed to the interaction of the basic nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system with the acidic silica gel.
| Possible Cause | Recommended Solution |
| Strong interaction with acidic silica gel | 1. Baseline Treatment: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase silica gel. |
| Inappropriate Solvent System | 1. Solvent Polarity Gradient: Optimize the solvent gradient. A common starting point for similar compounds is a gradient of methanol in dichloromethane or ethyl acetate. For a closely related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, a mobile phase of 5% methanol in ethyl acetate has been used successfully.[1] 2. Alternative Solvents: Explore other solvent systems. A mixture of dichloromethane and methanol is often effective for this class of compounds. A gradient from 100% dichloromethane to 5% methanol in dichloromethane has been used for related structures. |
| Sample Overloading | Reduce the amount of crude material loaded onto the column. Overloading can lead to band broadening and poor separation. |
Issue 2: Product Decomposition during Purification
The target compound may be susceptible to degradation under certain purification conditions, leading to lower yields and the formation of new impurities.
| Possible Cause | Recommended Solution |
| Acidity of Silica Gel | As mentioned above, the acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds. Neutralizing the silica gel with a basic modifier in the eluent can mitigate this. |
| Prolonged Exposure to Solvents | Minimize the time the compound is in solution and on the chromatography column. Concentrate fractions promptly after collection. |
| Light or Air Sensitivity | While not explicitly documented for this compound, similar heterocyclic structures can be sensitive to light and air. It is good practice to protect the sample from light and conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: While specific impurities for this exact synthesis are not extensively documented in publicly available literature, potential impurities can be inferred from common synthetic routes for related azaindoles. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the pyrrole or pyridine rings.
-
Over-brominated or under-brominated species: If bromination is a step, di-brominated or non-brominated analogues could be present.
-
Positional isomers: Depending on the regioselectivity of the reactions, isomers with the bromo or methoxy groups at different positions on the pyrrolo[2,3-c]pyridine core could be formed.
-
Byproducts from side reactions: The specific side reactions will depend on the synthetic pathway employed.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: Based on purification methods for analogous compounds, a good starting point would be silica gel chromatography. For the related 4-bromo-1H-pyrrolo[2,3-c]pyridine, an eluent of 5% methanol in ethyl acetate was effective.[1] For other similar pyrrolopyridines, a gradient of 0-5% methanol in dichloromethane has been used. It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography (e.g., with a C18 stationary phase) can be a viable alternative, especially if issues with silica gel (e.g., decomposition, strong adsorption) are encountered. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography (Adapted from related compounds)
This protocol is a general guideline based on methods used for similar pyrrolopyridine derivatives and should be optimized for your specific crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by introducing a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Optimizing Palladium Catalysis for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed coupling reaction with this compound proceeding with low yield?
A1: Low yields can be attributed to several factors. The pyrrolo[2,3-c]pyridine core, also known as a 7-azaindole, possesses an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the methoxy group at the 7-position is electron-donating, which can affect the reactivity of the C4-Br bond. Key areas to investigate include the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature and the purity of all reagents.
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed couplings, often resulting from protonolysis of the organopalladium intermediate. To minimize this, ensure strictly anhydrous and oxygen-free conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen). The choice of base can also be critical; using a non-nucleophilic, moderately strong base may be beneficial. In some cases, lowering the reaction temperature or reducing the reaction time can also suppress debromination.
Q3: Which palladium catalyst and ligand combination is a good starting point for coupling reactions with this substrate?
A3: For Buchwald-Hartwig amination and C-O coupling reactions involving N-substituted 4-bromo-7-azaindoles, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as Xantphos has proven effective.[1] For Suzuki-Miyaura couplings of similar heteroaryl bromides, catalyst systems employing ligands like SPhos, XPhos, or RuPhos are often successful in preventing catalyst inhibition by the pyridine nitrogen.[2]
Q4: How does the N-H proton of the pyrrole ring affect the coupling reaction?
A4: The unprotected N-H of the pyrrole ring can be acidic and may interfere with the catalytic cycle, for instance, by reacting with the base. While some palladium-catalyzed couplings on halo-7-azaindoles can proceed with the unprotected N-H, N-protection (e.g., with a benzyl, ethyl, or tosyl group) is often employed to improve solubility and prevent side reactions.[1] However, protocols for the successful coupling of unprotected halo-7-azaindoles have also been developed using specific palladium precatalysts.[3]
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, Sonogashira couplings are frequently performed on halo-7-azaindoles.[4][5][6] A typical catalytic system involves a palladium source like PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine or diisopropylamine in a solvent like DMF or THF.[4][7]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) to sterically shield the palladium.[1][2] Consider using a palladium precatalyst. |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. For reactions requiring Pd(0), ensure complete reduction of the Pd(II) precursor. Some protocols benefit from the use of a pre-formed Pd(0) source like Pd(PPh₃)₄. |
| Suboptimal Ligand | Screen a variety of ligands. For Buchwald-Hartwig amination, Xantphos is a good starting point.[1] Other bulky biarylphosphine ligands should also be considered. |
| Incorrect Base | The choice of base is crucial. For Buchwald-Hartwig amination with amides, K₃PO₄ has been shown to be effective. For amines, Cs₂CO₃ is often preferred.[1] For Suzuki-Miyaura reactions, K₂CO₃ or K₃PO₄ are commonly used. |
| Poor Solubility | The starting materials may not be fully dissolved. Screen different solvents (e.g., dioxane, toluene, DMF) or consider gentle heating to improve solubility. |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] Cautiously increase the reaction temperature while monitoring for decomposition. |
| Reagent Purity | Ensure all reagents, especially the boronic acid/ester in Suzuki couplings and the amine in Buchwald-Hartwig aminations, are pure. Impurities can poison the catalyst. |
Significant Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Debromination | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Thoroughly dry all glassware. Ensure a strictly inert atmosphere. |
| Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and/or monitor the reaction closely to stop it upon completion. | |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Degas all solvents and the reaction mixture thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. |
| Homocoupling of Alkyne (Sonogashira) | Copper-catalyzed side reaction. | Minimize the amount of copper co-catalyst. Ensure slow addition of the alkyne. Consider running the reaction under copper-free conditions if possible.[8] |
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-Azaindoles with Amines[1]
| Entry | Palladium Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 1 | 92 |
| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 3 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 6 | 60 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 6 | 62 |
| 5 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | Dioxane | 12 | No Reaction |
| 6 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 8 | 55 |
Reactions performed with 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine and phenylmethanamine at 100 °C.
Table 2: Optimization of C-O Coupling of N-Protected 4-Bromo-7-Azaindoles with Phenols[1]
| Entry | Palladium Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 3 | 88 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 3 | 82 |
| 3 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 4 | 75 |
| 4 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 5 | 65 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 8 | 45 |
| 6 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 6 | 58 |
Reactions performed with 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and phenol at 100 °C.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Protected this compound
This is a generalized procedure based on literature for related 7-azaindoles and may require optimization.[1]
Materials:
-
N-Protected this compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Cs₂CO₃ (1.5 mmol)
-
Anhydrous dioxane (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
To a dry Schlenk tube, add the N-protected this compound, Cs₂CO₃, Xantphos, and Pd₂(dba)₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous dioxane, followed by the amine, via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry flask under an inert atmosphere, combine the this compound, arylboronic acid/ester, palladium catalyst/precursor and ligand, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing dehalogenation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This leads to the formation of the corresponding debrominated analog, 7-methoxy-1H-pyrrolo[2,3-c]pyridine. This side reaction reduces the yield of the desired product, consumes the starting material, and complicates the purification process.
Q2: What are the common causes of dehalogenation in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These hydride species can originate from various sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.
-
Solvents: Protic solvents like alcohols or solvents that can degrade (e.g., DMF with traces of water) can act as hydride donors.
-
Reagents: Trace impurities, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions involving electron-rich heterocycles, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.
Q4: Can the pyrrole N-H group contribute to dehalogenation?
A4: Yes, the acidic proton of the pyrrole N-H can sometimes participate in side reactions that may lead to dehalogenation, especially in the presence of strong bases. In some cases, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can suppress this side reaction.[1] However, the necessity of N-protection is substrate and reaction-dependent. For many cross-coupling reactions of halo-azaindoles, successful couplings can be achieved without N-protection by carefully selecting the reaction conditions.[2]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 7-methoxy-1H-pyrrolo[2,3-c]pyridine in the crude reaction mixture, as observed by LC-MS or NMR.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough can lead to slower reductive elimination, favoring the dehalogenation pathway. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands have been shown to be effective in minimizing dehalogenation in couplings of unprotected azole halides.[3] |
| Strong Base: Strong bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation. | Switch to a weaker, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] |
| Inappropriate Solvent: Protic or wet solvents can be a source of hydrides. | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure solvents are properly dried and degassed before use. |
| High Reaction Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of side reactions, including dehalogenation. | Lower the reaction temperature and monitor the reaction progress closely. Consider using microwave irradiation to shorten the reaction time.[3] |
| N-H Reactivity: The unprotected pyrrole nitrogen might be contributing to the side reaction. | Consider protecting the pyrrole nitrogen with a Boc or SEM group, which has been shown to suppress dehalogenation in similar systems.[1] |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of the dehalogenated starting material alongside the desired aminated product.
-
Reduced yield of the target C-N coupled product.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Ligand: The choice of ligand is crucial for efficient C-N bond formation. | For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like Xantphos or Josiphos are often effective in minimizing reductive dehalogenation.[3] |
| Base-Promoted Reduction: Strong bases can facilitate the formation of Pd-H species. | Consider using alternative bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] In some cases, LiHMDS in THF has been shown to be an effective base for the amination of unprotected halo-azaindoles.[2] |
| High Temperature: Elevated temperatures can favor the dehalogenation pathway. | Reduce the reaction temperature and/or time. Microwave heating can be a useful tool to accelerate the desired reaction while minimizing side products.[3] |
| Presence of Protic Impurities: Water or other protic impurities can act as proton sources for hydrodehalogenation. | Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). |
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield and Dehalogenation
The following data is representative and based on studies of similar 4-bromo-7-azaindole systems. Optimization for this compound may be required.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | NaOtBu (2.0) | Dioxane | 100 | 35 | 50 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Dioxane | 100 | 60 | 25 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85 | <5 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | Toluene | 80 | 92 | <2 |
Table 2: Influence of Reaction Conditions on Buchwald-Hartwig Amination
The following data is representative and based on studies of similar halo-azaindole systems.[2] Optimization for this compound may be required.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Aminated Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 110 | 45 | 40 |
| 2 | RuPhos Pd G3 (1) | - | NaOtBu (1.5) | Toluene | 110 | Ineffective | High |
| 3 | RuPhos Pd G3 (1) | - | Cs₂CO₃ (1.5) | Dioxane | 110 | Ineffective | High |
| 4 | RuPhos Pd G3 (1) | - | LiHMDS (2.4) | THF | 65 | 94 | <5 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos Pd G3 (1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.4 equiv)
-
Anhydrous, degassed THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound and the RuPhos Pd G3 catalyst.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the secondary amine.
-
Base Addition: Slowly add the LiHMDS solution to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at 65 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.
Visualizations
Caption: A troubleshooting flowchart for addressing dehalogenation.
Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.
References
Stability issues of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in solution. The following information is based on general principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound as a solid and in solution?
A1: As a solid, the compound should be stored in a cool, dry, and well-ventilated area, protected from light. Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. For solutions, it is crucial to perform stability studies to determine the optimal storage conditions, as stability can be highly dependent on the solvent, pH, and temperature. Short-term storage of solutions should generally be at low temperatures (2-8°C or -20°C) and protected from light.
Q2: I am observing the degradation of my compound in solution. What are the potential causes?
A2: Degradation of this compound in solution can be triggered by several factors:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.
-
Photodegradation: Exposure to UV or visible light can cause the breakdown of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
-
Solvent Reactivity: The choice of solvent can influence stability. Protic solvents or those containing impurities may react with the compound.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach to assess the stability of a compound under various stress conditions.[1][2] This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products and pathways.[1][3] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to separate and quantify the parent compound and its degradants.[4]
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure:
-
Hydrolysis of the methoxy group: Under acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group.
-
Oxidation of the pyrrole ring: The electron-rich pyrrole ring can be susceptible to oxidation.
-
Debromination: The bromo substituent might be removed under certain reductive or photolytic conditions.
-
Decomposition of the pyrrolo[2,3-c]pyridine core: The heterocyclic ring system may be susceptible to cleavage under harsh acidic, basic, or oxidative conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of a freshly prepared solution. | High reactivity/instability in the chosen solvent. | Prepare solutions fresh before each use. If not feasible, perform a solvent screening study to identify a more suitable solvent (e.g., aprotic solvents like DMSO, DMF, or acetonitrile). Store stock solutions at -20°C or -80°C. |
| Appearance of new peaks in the chromatogram over time. | Chemical degradation. | Conduct a forced degradation study to identify the nature of the degradants (hydrolytic, oxidative, etc.). This will help in understanding the compound's liabilities and in developing appropriate control strategies (e.g., pH control, use of antioxidants, protection from light). |
| Precipitation of the compound from solution upon storage. | Poor solubility or degradation to a less soluble product. | Determine the solubility of the compound in the chosen solvent at the storage temperature. Consider using a co-solvent or adjusting the pH to improve solubility. Filter the solution before use to remove any precipitate. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare the compound dilutions immediately before performing the assay. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 30 minutes.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 30 minutes.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for up to 7 days.[5]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Characterize the degradation products using techniques like LC-MS to elucidate the degradation pathways.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Enhancing Solubility of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor aqueous solubility of this compound?
A1: Addressing poor aqueous solubility begins with a thorough characterization of the compound's physicochemical properties.[1] Key parameters to determine are its pKa, LogP, melting point, and crystalline form (polymorphism).[1] This baseline data is crucial for selecting an appropriate solubilization strategy. Preliminary approaches often involve pH adjustment of the vehicle or the use of co-solvents.[1]
Q2: My compound is precipitating in my aqueous buffer during my in vitro assay. What should I do?
A2: Precipitation during an in vitro assay is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Co-solvent Addition: Introduce a water-miscible organic solvent to your aqueous buffer. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to perform a vehicle control to ensure the solvent itself does not affect the assay.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. For a weakly basic compound, lowering the pH may lead to the formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH can enhance solubility.[1][2]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can be added to the assay buffer to aid in solubilizing the compound by forming micelles.[2]
-
Solubility Testing: Before conducting your main experiment, it is advisable to perform a small-scale solubility test of your compound in the final assay buffer to determine its approximate solubility limit.
Q3: What are some common formulation strategies to improve the bioavailability of pyrrolopyridine derivatives for in vivo studies?
A3: For in vivo applications, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, which can lead to an improved dissolution rate.[1][2][3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1][4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[1][4][5]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule by encapsulating the hydrophobic compound within the cyclodextrin cavity.[1][2][5]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be due to the compound precipitating out of the cell culture medium.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting inconsistent results with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| Appearance | Typically a solid | N/A |
| Solubility | Sparingly soluble in water (1.5 g/L at 25°C) | Guidechem[2] |
| pKa | 13.22 ± 0.40 (Predicted) | Guidechem[2] |
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Some suppliers suggest cold-chain transportation, indicating that storage at low temperatures (e.g., 2-8 °C) may be beneficial for long-term stability.[3]
Q3: What are the main safety hazards associated with this compound and related compounds?
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Problem: You are observing a low yield of the desired coupled product when using this compound as a substrate in a Suzuki coupling reaction.
Possible Causes and Solutions:
-
Poor Catalyst Activity: The palladium catalyst may be deactivated.
-
Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. Consider using a more robust catalyst or ligand system.
-
-
Inefficient Base: The chosen base may not be optimal for this substrate.
-
Solution: Screen different bases such as K2CO3, Cs2CO3, or K3PO4. The strength and solubility of the base can significantly impact the reaction rate.
-
-
Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to identify the optimal endpoint.
-
-
N-H Reactivity: The pyrrole N-H can interfere with the reaction.
-
Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction.[6]
-
Hypothetical Suzuki Coupling Optimization Data:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 100 | 35 |
| Pd2(dba)3 | XPhos | Cs2CO3 | Toluene/H2O | 90 | 65 |
| Pd(PPh3)4 | - | K3PO4 | DME/H2O | 85 | 50 |
| PdCl2(dppf) | - | Na2CO3 | DMF/H2O | 110 | 40 |
Issue 2: Inconsistent Reaction Profiles and Multiple Byproducts
Problem: TLC or LC-MS analysis of your reaction mixture shows multiple spots or peaks, indicating the formation of several byproducts.
Possible Causes and Solutions:
-
Side Reactions: The starting material may be undergoing side reactions such as debromination or homocoupling.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. Use degassed solvents.
-
-
Impure Starting Material: The this compound may contain impurities that are interfering with the reaction.
-
Solution: Purify the starting material by recrystallization or column chromatography before use. Verify its purity by NMR and LC-MS.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of the reactants, especially the boronic acid or ester in a Suzuki coupling.
-
Troubleshooting Workflow for Inconsistent Reactions:
Caption: Troubleshooting workflow for inconsistent reaction profiles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) and ligand (if required, 0.02-0.10 eq).
-
-
Reaction Setup:
-
Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DME/water) via cannula or syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Experimental Workflow Diagram:
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 619331-35-0|7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
Managing steric hindrance in reactions with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. The content focuses on managing steric hindrance and other common challenges encountered during chemical reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, with this compound stem from a combination of electronic and steric effects. The pyrrolo[2,3-c]pyridine core is an electron-rich heterocyclic system. The methoxy group at the 7-position further increases the electron density of the ring system, which can influence the reactivity in electrophilic substitution reactions.[1] The bromine atom at the 4-position provides a handle for functionalization via cross-coupling reactions.[1] However, steric hindrance can arise from the proximity of the methoxy group and the pyrrole ring to the reactive C4-bromo position, potentially hindering the approach of bulky reagents and catalysts. Additionally, the unprotected N-H of the pyrrole ring can interfere with some catalytic cycles, necessitating the use of a protecting group.[2]
Q2: Is an N-H protecting group necessary for the pyrrole moiety during cross-coupling reactions?
Yes, in many cases, protection of the pyrrole N-H is crucial for successful cross-coupling reactions. The acidic proton of the N-H can react with organometallic reagents or bases used in the reaction, leading to side reactions and decreased yield. Common protecting groups for pyrroles include sulfonyl groups like tosyl (Ts) or benzenesulfonyl, which are effective due to their electron-withdrawing nature that reduces the reactivity of the pyrrole.[2] The trimethylsilylethoxymethyl (SEM) group is another option that can be removed under specific conditions.[2] The choice of protecting group can also influence the steric environment around the reaction center. For instance, a bulky tosyl group can provide steric protection.[1]
Q3: How does the methoxy group at the 7-position influence the reactivity of the C4-bromo position?
The methoxy group at the 7-position is an electron-donating group, which increases the electron density of the pyridine ring.[1][3] This electronic effect can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions. While generally electron-donating groups can deactivate aryl halides towards oxidative addition, the overall electronic nature of the heterocyclic system also plays a significant role. The methoxy group can also exert a steric influence, potentially hindering the approach of the catalyst and coupling partner to the C4-position. Careful selection of ligands and reaction conditions is therefore essential to overcome these potential steric and electronic effects.
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
Problem: You are observing low or no yield in a Suzuki-Miyaura coupling reaction with this compound.
Possible Causes and Solutions:
-
Steric Hindrance: The combination of the methoxy group and the fused pyrrole ring may sterically hinder the palladium catalyst's access to the C4-bromo position.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or RuPhos. These ligands can promote the oxidative addition step and stabilize the catalytic species.[4] Consider using a pre-catalyst complex to ensure the active catalytic species is readily formed.
-
-
Inadequate Base: The choice of base is critical for the transmetalation step.
-
N-H Interference: The unprotected pyrrole N-H may be interfering with the reaction.
-
** Catalyst Inactivity:** The palladium catalyst may not be active or may be decomposing.
-
Solution: Use a fresh palladium source and ensure anhydrous and deoxygenated reaction conditions. Consider using a more robust palladium pre-catalyst.
-
Side Reactions in Buchwald-Hartwig Amination
Problem: You are observing significant side product formation, such as hydrodehalogenation, during a Buchwald-Hartwig amination.
Possible Causes and Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing side reaction.[8]
-
Solution: Optimize the ligand and base combination. Bulky ligands can disfavor β-hydride elimination. Using a strong, non-coordinating base like NaOt-Bu or KOt-Bu is often necessary.[9]
-
-
Ligand Selection: The chosen phosphine ligand may not be optimal for this specific substrate.
-
Solution: Screen a variety of ligands. For sterically hindered aryl halides, biarylphosphine ligands like Xantphos have been shown to be effective.[5]
-
-
Reaction Temperature: High reaction temperatures can sometimes promote side reactions.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes provide rapid heating and improved yields.[9]
-
Quantitative Data Summary
The following tables summarize reaction conditions for related azaindole systems which can serve as a starting point for optimizing reactions with this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 2-iodo-4-chloro-pyrrolopyridine [4]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 95 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 9 | 85 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions for N-substituted 4-bromo-7-azaindoles [5]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Amine | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Benzamide | 85 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Morpholine | 92 |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | Phenol | 88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
N-Protection: If starting with the unprotected pyrrole, protect the N-H with a suitable group (e.g., tosyl chloride in the presence of a base like NaH in an anhydrous solvent like THF).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-protected this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., XPhos, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1) followed by a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
N-Protection: As with the Suzuki coupling, N-protection of the pyrrole is recommended.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. CAS # 1445993-85-0, 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine - chemBlink [chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions. The proposed synthetic route is based on analogous preparations of similar pyrrolo[2,3-c]pyridines, which typically involve the reductive cyclization of a substituted nitropyridine precursor.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inefficient Reduction of the Nitro Group: The reduction of the nitro precursor is a critical step. Incomplete reduction will result in a low yield of the cyclized product. | - Optimize Reducing Agent: Ensure the iron powder is of fine mesh and activated. Consider alternative reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (e.g., H₂, Pd/C), though reaction conditions will need significant re-optimization. - Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (reflux in acetic acid is common) for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Degradation of Starting Material or Product: The pyrrolo[2,3-c]pyridine core can be sensitive to strongly acidic or basic conditions, and prolonged heating. | - Control pH: During workup, carefully neutralize the acidic reaction mixture. Avoid overly basic conditions which can lead to decomposition. - Minimize Reaction Time: Once the reaction is complete by TLC analysis, proceed with the workup promptly to avoid product degradation. |
| Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction. | - Verify Reagent Purity: Use freshly opened or properly stored reagents. Purify starting materials if necessary. - Use Anhydrous Solvents: If the reaction is sensitive to moisture, use dry solvents. |
Issue 2: Presence of Multiple Spots on TLC After Reaction, Indicating Byproducts
| Potential Cause | Recommended Solution |
| Incomplete Cyclization: The intermediate amine may not fully cyclize to form the pyrrole ring. | - Ensure Sufficient Acid Catalyst: Acetic acid often serves as both the solvent and catalyst. Ensure a sufficient amount is used. - Increase Reaction Temperature/Time: As with low yield, extending the reaction time or increasing the temperature may drive the cyclization to completion. |
| Formation of Over-reduced Byproducts: The pyridine ring itself can be susceptible to reduction under harsh conditions. | - Milder Reducing Conditions: If over-reduction is suspected, consider a milder reducing agent or lower the reaction temperature. |
| Side Reactions Involving the Methoxy Group: Although generally stable, the methoxy group could potentially be cleaved under strongly acidic conditions at high temperatures, leading to a hydroxyl byproduct. | - Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. If demethylation is a persistent issue, a protecting group strategy for the hydroxyl group might be necessary in the synthetic design. |
| Formation of Di-brominated or Isomeric Brominated Byproducts: If bromination is the final step, lack of regioselectivity can lead to impurities. | - Control Brominating Agent Stoichiometry: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide, NBS). - Optimize Reaction Temperature: Bromination reactions are often temperature-sensitive. Running the reaction at a lower temperature can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: Based on a likely synthetic route involving reductive cyclization of a nitropyridine precursor, potential byproducts include:
-
Partially reduced intermediates: Such as the corresponding nitroso or amino compounds that have not cyclized.
-
De-brominated product: 7-methoxy-1H-pyrrolo[2,3-c]pyridine, which can arise from reductive cleavage of the C-Br bond.
-
Over-reduced products: Where the pyridine ring is partially or fully saturated.
-
Demethylated product: 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-ol, resulting from the cleavage of the methoxy ether bond under acidic conditions.
-
Isomeric products: If the bromination step is not completely regioselective, other bromo-isomers could be formed.
Q2: How can I best purify the final product from these byproducts?
A2: Silica gel column chromatography is the most common method for purification.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity of the eluent system may need to be further adjusted with a small amount of a more polar solvent like methanol for more polar byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: What analytical techniques are essential for identifying the byproducts?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and elucidate the structure of byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the components in your sample, which is crucial for identifying byproducts with different masses (e.g., de-brominated or demethylated species).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and to isolate byproducts for further characterization.
Q4: The reaction mixture turns a dark color. Is this normal?
A4: Yes, the use of iron powder in acetic acid for the reduction of a nitro group often results in a dark, grayish-green or black heterogeneous mixture.[1] This is due to the formation of various iron oxides and salts. The color should change upon completion of the reaction and subsequent workup.
Experimental Protocols
General Protocol for Byproduct Identification using NMR and MS
-
Sample Preparation:
-
Isolate a small sample of the crude reaction mixture or a chromatography fraction containing the suspected byproduct.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Compare the spectrum to the expected spectrum of the desired product. Look for unexpected signals that may correspond to byproducts.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals. This can help to confirm the carbon skeleton and identify isomeric impurities.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to fully elucidate the structure of unknown byproducts.
-
-
Mass Spectrometry:
-
Infuse the sample into a mass spectrometer (e.g., ESI-MS, APCI-MS).
-
Determine the mass-to-charge ratio (m/z) of the parent ions.
-
Compare the observed molecular weights to the calculated molecular weights of the expected product and potential byproducts. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Data Presentation
Table 1: Hypothetical Byproduct Analysis Data
| Compound | Expected MW | Observed MS (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) | Retention Time (HPLC) |
| This compound | 227.06 | 227.9 | Aromatic protons, methoxy singlet, pyrrole N-H | 10.5 min |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 148.16 | 149.1 | Aromatic protons, methoxy singlet, pyrrole N-H | 8.2 min |
| 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-ol | 213.03 | 213.9 | Aromatic protons, pyrrole N-H, hydroxyl proton | 9.1 min |
| Amino Precursor (uncyclized) | Varies | Varies | Aromatic protons, amino protons | 6.5 min |
Note: This table is a template. The actual data will depend on the specific byproducts formed and the analytical conditions used.
Mandatory Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrrolo[2,3-c]pyridine core?
A1: The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine. Common methods include the Fischer indole synthesis, Bartoli indole synthesis, and various palladium-catalyzed cross-coupling reactions to form key C-N and C-C bonds. However, the electron-deficient nature of the pyridine ring can sometimes lead to poor yields with classical indole formation methods.[1] More recent approaches utilize metal-free cycloisomerization or tandem reactions involving Sonogashira coupling followed by cyclization.[1][2]
Q2: What are the key challenges when scaling up the synthesis of halogenated azaindoles?
A2: Scaling up the synthesis of halogenated azaindoles presents several challenges. These include:
-
Reaction Control: Exothermic reactions, such as nitration or bromination, require careful temperature management to prevent runaway reactions and the formation of side products.
-
Reagent Handling: Handling hazardous reagents like bromine or strong acids and bases at a large scale requires specialized equipment and safety protocols.
-
Purification: Product isolation and purification can be difficult due to the formation of regioisomers and other impurities. Crystallization is often preferred over chromatography at scale for efficiency and cost-effectiveness.[3]
-
Yield and Purity Consistency: Ensuring consistent yield and purity across batches is crucial and often requires process optimization.[1]
Q3: Are there any recommended analytical techniques to monitor the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is a critical technique for monitoring reaction progress and assessing the purity of the final product.[3][4] Thin-Layer Chromatography (TLC) is also useful for rapid, qualitative checks during the reaction. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting material or product | Ensure the reaction is carried out under optimal temperature conditions. Acidic conditions can sometimes lead to decomposition; check the pH of the reaction mixture. |
| Suboptimal brominating agent | N-Bromosuccinimide (NBS) is a common and effective brominating agent. Ensure its quality and consider using a fresh batch. Other brominating agents can be explored, but may require significant optimization. |
| Product volatility | Some brominated intermediates can be volatile. Take care during solvent removal steps to avoid product loss.[7] |
Problem 2: Formation of Impurities (e.g., Regioisomers)
| Potential Cause | Suggested Solution |
| Lack of regioselectivity in bromination | The position of bromination on the azaindole ring is directed by the existing substituents. Lowering the reaction temperature can sometimes improve regioselectivity. Protecting groups may be necessary to block other reactive sites. |
| Over-bromination (di-bromination) | Use a stoichiometric amount of the brominating agent. Adding the brominating agent portion-wise can help control the reaction and minimize over-bromination. |
| Incomplete starting material conversion | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Side reactions due to reaction conditions | The presence of strong acids or high temperatures can lead to side reactions like tarring.[8][9][10] Consider milder reaction conditions or the use of a different solvent. |
Problem 3: Difficulties in Product Purification and Isolation
| Potential Cause | Suggested Solution | | Oily product that is difficult to crystallize | Try different solvent systems for crystallization. An anti-solvent addition technique can sometimes induce crystallization. If crystallization fails, column chromatography may be necessary, although it is less ideal for large-scale production. | | Poor separation from starting material or impurities by chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved. | | Product precipitation issues during workup | Ensure the pH is carefully adjusted during the workup. The solubility of azaindole derivatives can be highly pH-dependent.[5] |
Experimental Protocols
Note: The following protocols are adapted from procedures for structurally related compounds and should be optimized for the specific synthesis of this compound.
Example Protocol: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine via Reductive Cyclization
This protocol is based on the synthesis of a similar compound and illustrates a potential pathway.[11]
-
Step 1: Vinylation of 3-bromo-5-nitro-4-picoline. A mixture of 3-bromo-5-nitro-4-picoline, N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine.
-
Step 2: Reductive Cyclization. The crude product from Step 1 is dissolved in acetic acid. Iron powder is added portion-wise while stirring. The mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
-
Workup and Purification. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by silica gel chromatography to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine.[11]
Visualizations
Caption: A generalized workflow for the synthesis and troubleshooting of this compound.
Caption: A decision-making diagram for addressing impurity formation during synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine vs. other pyrrolopyridine isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines, the core of ATP. This mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors for a wide range of protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of various pyrrolopyridine isomers, with a focus on their performance as kinase inhibitors. While direct biological data for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is not publicly available, this document will serve as a comparative guide to the broader class of pyrrolopyridine isomers by examining representative compounds and their reported biological activities.
Physicochemical Properties of Pyrrolopyridine Scaffolds
The arrangement of the nitrogen atom within the pyridine ring of the pyrrolopyridine core significantly influences the molecule's physicochemical properties, such as its dipole moment, basicity (pKa), and hydrogen bonding capacity. These characteristics, in turn, affect crucial drug-like properties including solubility, membrane permeability, and metabolic stability. The specific substitutions on the pyrrole and pyridine rings further modulate these properties, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis of Kinase Inhibitory Activity
While a head-to-head comparison is limited by the available data, this section presents the kinase inhibitory profiles of representative compounds from different pyrrolopyridine isomer classes. The data is compiled from various studies and showcases the potential of each scaffold against different kinase targets.
Table 1: Kinase Inhibition Profile of Representative Pyrrolopyridine Isomers
| Isomer Class | Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | [1][2] |
| Compound 22 | CDK8 | 48.6 | [3] | |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [4] |
| Pyrrolo[2,3-d]pyrimidine * | Compound 70 | RIPK1 | EC50 = 17-30 | [5] |
Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold often grouped with pyrrolopyridines in kinase inhibitor design.
In-Depth Look at Representative Pyrrolopyridine Isomers
1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR and CDK8 Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).
-
Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, has demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[1][2] This compound was also found to inhibit the proliferation of breast cancer cells and induce apoptosis.[1][2]
-
Compound 22 is another example of a 1H-pyrrolo[2,3-b]pyridine derivative that acts as a potent type II inhibitor of CDK8 with an IC50 of 48.6 nM.[3] It has been shown to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest in colorectal cancer cells.[3]
1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of monocytes and macrophages.
-
Compound 1r is a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[4] This compound also exhibited significant anti-inflammatory effects in bone marrow-derived macrophages.[4]
Pyrrolo[2,3-d]pyrimidine Derivatives as RIPK1 Inhibitors
The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors.
-
Compound 70 is a potent inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.[5] It effectively blocks TNFα-induced necroptosis in both human and mouse cells with EC50 values in the low nanomolar range.[5]
Experimental Protocols
To facilitate the comparative evaluation of novel pyrrolopyridine derivatives, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Enzyme Addition: Add 10 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Equilibrate the plate to room temperature. Add 20 µL of the luminescent kinase assay reagent to each well.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows can provide a clearer understanding of their mechanism of action and the methods used for their evaluation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrrolopyridine scaffold and its isomers represent a versatile and promising platform for the development of potent and selective kinase inhibitors. The specific isomeric form of the core and the nature of the substituents play a crucial role in determining the target kinase profile and the overall pharmacological properties of the compounds. While direct comparative data for this compound remains to be disclosed, the analysis of related pyrrolopyridine isomers highlights the significant potential of this compound class in drug discovery. Further research, including head-to-head comparative studies and broader kinase profiling, will be instrumental in fully elucidating the structure-activity relationships and therapeutic potential of this important family of heterocyclic compounds.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Pyrrolo[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of substituted pyrrolo[2,3-c]pyridines and their isomers, focusing on their potential as anticancer agents and kinase inhibitors. The information presented is based on experimental data from recent scientific literature, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction to Pyrrolo[2,3-c]pyridines
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Their structural similarity to purines makes them promising candidates for targeting ATP-binding sites in various enzymes, particularly kinases.[4] Modifications to the pyrrolo[2,3-c]pyridine scaffold have led to the development of potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide focuses on comparing the anticancer and kinase inhibitory activities of various substituted pyrrolo[2,3-c]pyridine derivatives and related isomers.
Anticancer Activity
Substituted pyrrolo[2,3-c]pyridines and their isomers have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The tables below summarize the in vitro cytotoxic effects of representative compounds, presenting their IC50 values for comparison.
Table 1: In Vitro Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 10t | 1-(3,4,5-trimethoxyphenyl)-6-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical) | 0.12 | [2][5] |
| SGC-7901 (Gastric) | 0.21 | [2][5] | ||
| MCF-7 (Breast) | 0.15 | [2][5] | ||
| Compound 1r | Diarylurea derivative | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [6][7] |
| Compound 8c | Diarylurea derivative | A375P (Melanoma) | - | [8] |
| Compound 9b | Dierylamide derivative | A375P (Melanoma) | - | [8] |
Note: Specific IC50 values for compounds 8c and 9b against A375P were not provided in the abstract, but they were noted to be highly potent and selective.[8]
Table 2: In Vitro Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5e, 5h, 5k, 5l | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Four different cancer cell lines | 29 - 59 | [9][10] |
| Compound 46 | Pyrrolo[2,3-c]pyridine derivative | MV4;11 (Acute Leukemia) | 0.0006 | [11] |
| H1417 (Small-cell Lung Cancer) | 0.0011 | [11] | ||
| MOLM-14 (Acute Leukemia) | 0.031 | [11] | ||
| Compound 49 | Pyrrolo[2,3-c]pyridine derivative | MV4;11 (Acute Leukemia) | 0.0007 | [11] |
| H1417 (Small-cell Lung Cancer) | 0.0023 | [11] | ||
| MOLM-14 (Acute Leukemia) | 0.182 | [11] |
Kinase Inhibitory Activity
A primary mechanism through which pyrrolopyridines exert their anticancer effects is the inhibition of protein kinases. These compounds have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Table 3: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 1r | FMS Kinase | 30 | [6] |
| Compound 5k | EGFR | 79 | [9][10] |
| Her2 | 40 | [9][10] | |
| VEGFR2 | 136 | [9][10] | |
| CDK2 | 204 | [9][10] | |
| 12d | VEGFR-2 | 11.9 | [12] |
| 15c | VEGFR-2 | 13.6 | [12] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [13] |
| EGFR (wild-type) | 22 | [13] | |
| Compound 1d | CDK9 | 180 | [14] |
| NVP-BGJ398 (2) | FGFR1 | - | [15] |
| AZD4547 (1) | FGFR1 | - | [15] |
| JNJ-42756493 (3) | FGFR1 | - | [15] |
| Pexidartinib | CSF1R/Kit | - | [16] |
Note: Specific IC50 values for NVP-BGJ398, AZD4547, JNJ-42756493, and Pexidartinib were not provided in the abstracts but are established FGFR and CSF1R inhibitors, respectively.[15][16]
Signaling Pathways
The anticancer activity of substituted pyrrolopyridines is often attributed to their ability to modulate key signaling pathways. Below are diagrams illustrating the points of intervention for these compounds in two critical cancer-related pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][17][18]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
5. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.[19]
1. Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of serially diluted test compounds, a vehicle control, and a positive control inhibitor to the wells of a 384-well plate.
2. Kinase Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, the target kinase enzyme, and a specific peptide substrate.
-
The final concentrations of the enzyme and substrate should be optimized for the specific assay.
3. Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.
-
Mix the plate gently on a plate shaker.
4. Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
5. Signal Detection:
-
After incubation, add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
6. Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Substituted pyrrolo[2,3-c]pyridines and their isomers represent a versatile and promising scaffold for the development of novel anticancer agents and kinase inhibitors. The data presented in this guide highlight the potent and, in some cases, selective activity of these compounds against various cancer cell lines and key oncogenic kinases. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development. This guide serves as a valuable starting point for researchers looking to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Comparative efficacy of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives
Comparative Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives
A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify their efficacy.
Data Summary
The table below summarizes the in vitro antiproliferative activities (IC50 in µM) of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | R Group | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 0.85 ± 0.07 | 1.21 ± 0.11 | 1.53 ± 0.14 |
| 10c | m-tolyl | 0.52 ± 0.04 | 0.68 ± 0.06 | 0.89 ± 0.08 |
| 10h | 4-methoxyphenyl | 0.31 ± 0.03 | 0.45 ± 0.04 | 0.62 ± 0.05 |
| 10l | 4-fluorophenyl | 0.43 ± 0.04 | 0.59 ± 0.05 | 0.77 ± 0.06 |
| 10m | 4-chlorophenyl | 0.25 ± 0.02 | 0.38 ± 0.03 | 0.51 ± 0.04 |
| 10t | 6-indolyl | 0.12 ± 0.01 | 0.15 ± 0.01 | 0.21 ± 0.02 |
| CA-4 | - | 0.002 ± 0.0001 | 0.003 ± 0.0002 | 0.004 ± 0.0003 |
| Doxorubicin | - | 0.015 ± 0.001 | 0.021 ± 0.002 | 0.032 ± 0.003 |
Among the tested compounds, derivative 10t , which features an indolyl group at the R position, demonstrated the most potent anticancer activity across all three cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1][2]
Experimental Protocols
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa, SGC-7901, and MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds and positive controls (Combretastatin A-4 and Doxorubicin).
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compound, 10t , was further investigated to determine its mechanism of action. It was found to be a potent inhibitor of tubulin polymerization, a critical process for cell division.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the effects of compound 10t.
Caption: Proposed mechanism of action for compound 10t.
Caption: Workflow for evaluating the cellular effects of 10t.
Immunostaining assays confirmed that compound 10t significantly disrupted the microtubule network in HeLa cells.[1][2] Furthermore, cell cycle analysis revealed that treatment with 10t led to a significant accumulation of cells in the G2/M phase, which is consistent with the disruption of mitotic spindle formation.[1][2] This cell cycle arrest ultimately triggered apoptosis, or programmed cell death.[1][2]
References
Validating the Mechanism of Action of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine as a Putative Kinase Inhibitor
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the inhibition of specific signaling pathways driving tumorigenesis is a paramount strategy. The pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of kinase inhibitors. This guide provides a comparative analysis to validate the mechanism of action of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine , a representative of this class, by contextualizing it with established alternatives and outlining key experimental validation protocols. While direct experimental data for this specific compound is not publicly available, we will draw comparisons with a closely related analog from the pyrrolo[2,3-b]pyridine series to illustrate the potential mechanism and performance.
Postulated Mechanism of Action: FGFR Inhibition
The primary putative mechanism of action for the pyrrolo[2,3-c]pyridine scaffold is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers. By binding to the ATP-binding pocket of the kinase domain, these inhibitors can block downstream signaling pathways, thereby impeding tumor growth and survival.
To provide a quantitative perspective, we will reference data from a potent 1H-pyrrolo[2,3-b]pyridine derivative, a close structural analog, and compare it with approved FGFR inhibitors.
Comparative Analysis of FGFR Inhibitors
The following table summarizes the inhibitory activity of a representative pyrrolo[2,3-b]pyridine analog against FGFRs and compares it with established, FDA-approved FGFR inhibitors. This comparison highlights the potential potency of the pyrrolo[2,3-c]pyridine scaffold.
| Compound | Target | IC50 (nM) |
| Pyrrolo[2,3-b]pyridine Analog (Compound 4h) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Infigratinib (Truseltiq®) | FGFR1, FGFR2, FGFR3 | Potent inhibitor |
| Pemigatinib (Pemazyre®) | FGFR1, FGFR2, FGFR3 | Potent inhibitor |
| Erdafitinib (Balversa®) | Pan-FGFR (FGFR1-4) | Potent inhibitor |
Note: IC50 values for the pyrrolo[2,3-b]pyridine analog are from a representative study. Specific values for Infigratinib, Pemigatinib, and Erdafitinib are not detailed here but they are established as potent inhibitors in the low nanomolar range.
Experimental Validation Protocols
Validating the mechanism of action of a putative FGFR inhibitor like this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of FGFR kinases.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the specific FGFR kinase (e.g., FGFR1, 2, or 3), a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the viability and growth of cancer cell lines with known FGFR alterations.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells with documented FGFR amplifications or fusions (e.g., breast or bladder cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell growth inhibition is determined from the dose-response curve.
Target Engagement and Downstream Signaling Analysis
This experiment verifies that the compound inhibits the intended target within the cell and affects its downstream signaling cascade.
Protocol: Western Blotting for Phospho-FRS2
-
Cell Lysis: Treat cancer cells expressing FGFR with the compound for a defined period, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an FGFR substrate, such as Phospho-FRS2 (Fibroblast growth factor receptor substrate 2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: A decrease in the band intensity of phospho-FRS2 with increasing concentrations of the compound indicates successful target engagement and inhibition of the FGFR signaling pathway. Total FRS2 and a housekeeping protein (e.g., GAPDH or β-actin) should be probed as loading controls.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the FGFR signaling pathway, the experimental workflow for validating an FGFR inhibitor, and a logical comparison of the compound.
Benchmarking 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This guide provides a comparative benchmark of the compound 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine against a panel of established inhibitors targeting key kinases implicated in oncology and other diseases. While this compound is primarily recognized as a versatile scaffold in medicinal chemistry, its structural similarity to known kinase inhibitors warrants an evaluation of its potential in this domain. This document outlines the rationale for this investigation, presents comparative data for well-characterized inhibitors, details relevant experimental protocols, and provides visual workflows to guide further research.
The pyrrolopyridine core is a common feature in a variety of kinase inhibitors. Derivatives of structurally related scaffolds, such as pyrrolo[2,3-b]pyridine, have demonstrated potent inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinases. Given this precedent, this compound represents a promising starting point for the development of novel kinase inhibitors. This guide serves as a foundational resource for researchers aiming to explore this potential by comparing its hypothetical performance against existing drugs and research compounds.
Comparative Inhibitor Performance
The following tables summarize the in vitro potency of selected known inhibitors for the FGFR, CDK, FLT3, and Aurora kinase families. These values, primarily half-maximal inhibitory concentrations (IC50), provide a quantitative benchmark for assessing the potential efficacy of new chemical entities based on the this compound scaffold.
Table 1: Performance of Known FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 |
| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 |
| ASP5878 | 0.47 | 0.60 | 0.74 | 3.5 |
Table 2: Performance of Known CDK8 Inhibitors
| Inhibitor | CDK8 IC50 (nM) | Selectivity Notes |
| BI-1347 | 1.4 | Highly selective for CDK8/19 |
| Compound 25 (Imidazo-thiadiazole series) | 8 (cellular pSTAT1) | Active on dopamine transporter at 8.5 µM |
| P162-0948 | 50.4 | Selective against a panel of 60 kinases |
Table 3: Performance of Known FLT3 Inhibitors
| Inhibitor | FLT3 IC50 (nM) | Notes |
| Gilteritinib | 0.29 (in Ba/F3 cells) | Type I inhibitor, active against ITD and TKD mutations |
| Quizartinib | ≤ 1 | Type II inhibitor, primarily targets FLT3-ITD |
| Sorafenib | 58 (in Ba/F3 cells) | Multi-kinase inhibitor |
| Crenolanib | 0.6 (in Ba/F3 cells) | Type I inhibitor, active against ITD and TKD mutations |
| Midostaurin | 11 (in Ba/F3 cells) | Multi-kinase inhibitor |
Table 4: Performance of Known Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| Alisertib (MLN8237) | 1.2 | 396.5 | - |
| Danusertib (PHA-739358) | 13 | 79 | 61 |
| AMG 900 | 5 | 4 | 1 |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) |
| Barasertib (AZD1152-HQPA) | ~1369 | 0.37 | - |
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate the comparison of novel compounds with the benchmarks listed above.
ADP-Glo™ Kinase Assay (Biochemical)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen® TR-FRET Kinase Binding Assay (Biochemical)
This assay measures the binding of a test compound to the kinase active site using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Kinase of interest (often tagged, e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (donor)
-
Alexa Fluor® 647-labeled kinase tracer (acceptor)
-
Test compound
-
TR-FRET dilution buffer
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO, then dilute in TR-FRET buffer.
-
Prepare a solution containing the kinase and the europium-labeled antibody.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The displacement of the tracer by the inhibitor will cause a decrease in the TR-FRET signal.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®) (Target Engagement)
CETSA® assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or other protein detection methods
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample using Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
An isothermal dose-response can be performed at a single, fixed temperature to determine the EC50 of target engagement.[3]
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the evaluation of this compound.
References
Comparative Cross-Reactivity Profile of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine against established multi-kinase inhibitors, Lenvatinib and Regorafenib. Due to the absence of publicly available experimental data for this compound, this guide utilizes a hypothetical, yet plausible, selectivity profile to illustrate its potential therapeutic window and off-target effects in comparison to existing drugs. The data for the comparator compounds are based on published literature.
Executive Summary
Small molecule kinase inhibitors are pivotal in targeted cancer therapy. However, their efficacy and toxicity are intrinsically linked to their kinase selectivity. "Off-target" effects can lead to adverse events, while polypharmacology, the modulation of multiple targets, can be beneficial. This guide explores the hypothetical kinase inhibition spectrum of the novel compound this compound. The pyrrolopyridine scaffold is a known pharmacophore in kinase inhibition, with different derivatives showing activity against various kinases. This analysis places the hypothetical profile of our compound of interest in the context of Lenvatinib, a potent inhibitor of VEGFR, FGFR, RET, and KIT, and Regorafenib, a broader spectrum inhibitor targeting VEGFR, TIE2, KIT, RET, and RAF kinases.[1][2][3]
Comparative Kinase Inhibition Profiles
The following table summarizes the dissociation constants (Kd) for the hypothetical compound and the comparators against a panel of selected kinases. Lower Kd values indicate stronger binding affinity. The data for Lenvatinib and Regorafenib are derived from public domain kinase profiling studies. The data for this compound is hypothetical and for illustrative purposes only.
Table 1: Kinase Selectivity Profile (Kd in nM)
| Kinase Target | This compound (Hypothetical) | Lenvatinib (Reference) | Regorafenib (Reference) |
| VEGFR2 (KDR) | 15 | 4 | 4.2 |
| VEGFR1 (FLT1) | 25 | 22 | 13 |
| VEGFR3 (FLT4) | 30 | 38 | 46 |
| FGFR1 | 5 | 25 | >1000 |
| FGFR2 | 8 | 46 | >1000 |
| FGFR3 | 12 | 105 | >1000 |
| PDGFRβ | 250 | 50 | 22 |
| KIT | >1000 | 75 | 7 |
| RET | >1000 | 40 | 1.5 |
| BRAF | >10,000 | >10,000 | 28 |
| SRC | 500 | >10,000 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathway Context
The diagram below illustrates a simplified representation of the VEGFR and FGFR signaling pathways, which are critical for angiogenesis and cell proliferation and are common targets of the compared inhibitors.
Caption: Simplified VEGFR and FGFR signaling pathways and the points of inhibition by the compared compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the cross-reactivity profile of kinase inhibitors.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Protocol:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration range (e.g., 11-point, 3-fold serial dilution).
-
Assay Assembly: Kinase-tagged T7 phage, the test compound, and the immobilized ligand are combined in a multi-well plate.
-
Binding Reaction: The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by eluting the phage and performing qPCR on the DNA tag.
-
Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. The dissociation constant (Kd) is calculated from the dose-response curve.
Caption: Workflow for the KINOMEscan competition binding assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to assess target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control for a specified time.
-
Heating: The cell suspension or lysate is heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay for measuring inhibitor binding to kinases.
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and the Eu-labeled antibody, and the fluorescent tracer.
-
Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined from the dose-response curve.
Conclusion
While the cross-reactivity profile for this compound remains to be experimentally determined, this comparative guide provides a framework for its potential evaluation. Based on the hypothetical data, this compound could represent a more selective inhibitor of the FGFR family compared to Lenvatinib and Regorafenib, while still maintaining potent VEGFR inhibition. Such a profile could potentially translate to a different efficacy and safety profile, which would need to be validated through rigorous preclinical testing using the experimental protocols outlined in this guide. The provided methodologies for kinase profiling are standard in the field and will be crucial in characterizing the true biochemical and cellular activity of this and other novel kinase inhibitors.
References
A Comparative Guide to the Biological Activity of Pyrrolopyridine Derivatives: In Vitro and In Vivo Studies
Introduction
This guide provides a comparative overview of the in vitro and in vivo biological activities of substituted 1H-pyrrolo[2,3-c]pyridine derivatives. Due to the limited availability of specific experimental data for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, this document will focus on closely related and well-characterized analogues from the pyrrolopyridine class. The data presented herein is derived from published studies on similar compounds, offering insights into their potential therapeutic applications, particularly in oncology. We will explore their mechanism of action, present quantitative data from key experiments, detail the methodologies used, and visualize the relevant biological pathways and experimental workflows.
The pyrrolopyridine scaffold is a key structural motif in many biologically active compounds, with some derivatives demonstrating potent anticancer properties. These activities often stem from the inhibition of critical cellular processes such as cell signaling pathways and microtubule dynamics.
In Vitro Activity of Pyrrolopyridine Derivatives
The in vitro activity of pyrrolopyridine derivatives has been extensively studied against various cancer cell lines. A notable example is a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, which have demonstrated potent antitumor activities.
Quantitative Data: Antiproliferative Activity
The following table summarizes the antiproliferative activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (μM)[1][2] |
| 10t | HeLa (Cervical Cancer) | 0.12 ± 0.02 |
| SGC-7901 (Gastric Cancer) | 0.15 ± 0.04 | |
| MCF-7 (Breast Cancer) | 0.21 ± 0.03 | |
| CA-4 (Positive Control) | HeLa (Cervical Cancer) | 0.047 ± 0.010 |
| SGC-7901 (Gastric Cancer) | 0.068 ± 0.014 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The antiproliferative activity of the test compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Disruption of Microtubule Dynamics
Several 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.
Quantitative Data: Tubulin Polymerization Inhibition
Compound 10t was shown to potently inhibit tubulin polymerization in in vitro assays.
| Compound | Concentration (μM) | Inhibition of Tubulin Polymerization |
| 10t | 3 | Significant Inhibition[1][2] |
| 5 | Potent Inhibition[1][2] |
Experimental Protocol: Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence-based reporter, and either the test compound or a control vehicle was prepared.
-
Initiation of Polymerization: Polymerization was initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The extent of tubulin polymerization was monitored over time by measuring the fluorescence signal, which increases as tubulin polymerizes.
-
Data Analysis: The fluorescence intensity was plotted against time to generate polymerization curves. The effect of the compound was determined by comparing the polymerization curve in the presence of the compound to that of the control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating the antiproliferative activity of these compounds.
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Workflow for determining in vitro antiproliferative activity.
In Vivo Activity of Pyrrolopyridine Derivatives
While specific in vivo data for this compound is not available, studies on related compounds, such as certain 1H-pyrrolo[2,3-b]pyridine derivatives, have shown promising antitumor activity in animal models. These compounds are often evaluated in xenograft models where human tumor cells are implanted into immunocompromised mice.
Hypothetical In Vivo Experimental Design
A typical in vivo study to evaluate the antitumor efficacy of a pyrrolopyridine derivative would involve the following steps:
-
Xenograft Model Establishment: Human cancer cells are injected subcutaneously into nude mice. Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection at various doses.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
While direct experimental data on this compound is scarce, the broader class of pyrrolopyridine derivatives has demonstrated significant potential as anticancer agents. The in vitro data for analogues reveal potent antiproliferative activity against various cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways. The presented experimental protocols and workflows provide a framework for the evaluation of such compounds. Further in vivo studies on well-characterized pyrrolopyridine derivatives are crucial to validate their therapeutic potential and advance them toward clinical applications.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry, the choice of cross-coupling methodology is paramount for achieving optimal yields and purity. The functionalization of the 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine core, a key scaffold in numerous biologically active molecules, is frequently accomplished via palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of two of the most powerful and widely utilized of these reactions: the Suzuki-Miyaura coupling and the Stille coupling. This objective comparison is supported by experimental data from studies on closely related 7-azaindole derivatives to aid researchers in selecting the most suitable method for their synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to activate the organoboron reagent. | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Broad tolerance, but can be sensitive to strong bases and certain functional groups. | Excellent tolerance for a wide array of functional groups. |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating straightforward removal. | Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific workup procedures. |
Performance Comparison: A Data-Driven Perspective
Table 1: Representative Conditions and Yields for Suzuki Coupling of 4-Bromo-7-Azaindole Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~92 |
| 3-Pyridylboronic acid | XPhos Pd G2 (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~88 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 85 | 12 | ~90[1] |
Table 2: Representative Conditions and Yields for Stille Coupling of Bromo-Heterocycles (Illustrative)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 | 18 | ~85-90 |
| (Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | P(fur)₃ (10) | - | DMF | 80 | 24 | ~90[2] |
| Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 12 | ~92 |
| (Tributylstannyl)pyridine | Pd(OAc)₂ (5) | XPhos (10) | - | DMSO | 100 | 24 | ~60-70[2] |
Catalytic Cycles and Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. However, the specifics of the transmetalation step and the overall workflow differ significantly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling necessitates a base to form an "ate" complex with the organoboron compound, which facilitates the transfer of the organic group to the palladium center during transmetalation.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
In contrast, the Stille coupling generally does not require a base. The organotin reagent is sufficiently nucleophilic to directly transmetalate with the palladium complex.[4]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound. These should be optimized for specific substrates. For the NH-free pyrrolopyridine, protection (e.g., with a tosyl or SEM group) may be considered to improve solubility and prevent side reactions, though recent methods often work well with unprotected heterocyles.[5][6]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring for the required time (typically 8–24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Additive such as LiCl or CuI
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the degassed solvent, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring for the required time (typically 12–24 hours), monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride, which precipitates insoluble tin fluorides.
-
Filter the slurry through a pad of Celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective for the functionalization of the this compound core.
The Suzuki coupling is often the preferred method due to its use of non-toxic and readily available organoboron reagents, as well as the straightforward removal of byproducts. It has been shown to provide excellent yields for the coupling of various aryl and heteroaryl groups onto azaindole scaffolds.[5]
The Stille coupling , while hampered by the high toxicity of organotin reagents and more challenging purification, offers distinct advantages. Its exceptional functional group tolerance and the fact that it often proceeds under neutral conditions make it a superior choice for substrates with base-sensitive functionalities. Furthermore, for sterically hindered coupling partners or substrates containing strongly coordinating groups (such as other nitrogen heterocycles), the Stille coupling may provide higher yields where the Suzuki coupling might struggle.[2]
The ultimate decision will be guided by the specific requirements of the synthetic target, including the nature of the coupling partners, the presence of sensitive functional groups, scalability, and safety considerations. For most routine arylations, the Suzuki coupling represents a greener and highly efficient starting point. However, for challenging substrates, the Stille coupling remains an invaluable and powerful tool in the synthetic chemist's arsenal.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS # 1445993-85-0, 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine - chemBlink [chemblink.com]
Head-to-Head Comparison: Reactivity of 4-Bromo- vs. 4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Published: December 28, 2025
For: Researchers, scientists, and drug development professionals
A direct head-to-head experimental study comparing the reactivity of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and 4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine was not identified in the public literature. This guide provides a comparative analysis based on established principles of palladium-catalyzed cross-coupling reactions and experimental data from closely related 4-halo-7-azaindole analogues. The pyrrolo[2,3-c]pyridine core is a significant scaffold in medicinal chemistry, and understanding the relative reactivity of its halogenated derivatives is crucial for efficient drug design and synthesis.
The primary reactivity difference between the bromo and chloro derivatives lies in the C-X bond strength (C-Br vs. C-Cl), which is the key factor in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. Generally, the reactivity trend for aryl halides in these reactions is I > Br > Cl > F. Therefore, this compound is expected to be more reactive than its chloro counterpart, generally requiring milder reaction conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings) to achieve comparable yields.
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize expected and reported outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data for the bromo- and chloro-compounds are collated from studies on analogous 4-halo-7-azaindole systems to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-7-methoxy-1H-pyrrolo[2,3-c]pyridines with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 4 | ~90 |
| 2 | Cl | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85[1] |
Table 2: Buchwald-Hartwig Amination of 4-Halo-7-methoxy-1H-pyrrolo[2,3-c]pyridines with Morpholine
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2 | >95[2] |
| 2 | Cl | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu | Toluene | 110 | 18 | ~80 |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methods for similar substrates and may require optimization for specific applications.[2][3][4]
General Workflow for Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-halo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), the desired boronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent and Degassing: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane, toluene, with 10-20% water). The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-halo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), the amine (1.1-1.5 equiv.), a strong base such as NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the desired 4-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is a fundamental concept in understanding the reactivity of the substrates.
Conclusion
While a definitive head-to-head study is not available, the established principles of organic chemistry and data from analogous systems strongly suggest that this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its 4-chloro counterpart. This increased reactivity allows for the use of milder conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. The choice between the bromo and chloro derivative will ultimately depend on factors such as the desired reaction conditions, the cost and availability of the starting materials, and the specific requirements of the synthetic route.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Isomeric Purity Analysis of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact therapeutic efficacy and safety. For novel heterocyclic compounds like 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a versatile building block in medicinal chemistry, rigorous analytical methods are required to identify and quantify potential positional isomers that may arise during synthesis.[1][2] This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the determination of isomeric purity, supported by experimental protocols and data.
Comparison of Analytical Methodologies
Both HPLC and NMR offer robust capabilities for isomer analysis, yet they operate on different principles and provide distinct types of information. HPLC excels at physical separation, making it ideal for quantification and isolation, while NMR provides detailed structural information, allowing for unambiguous identification of isomers.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural data.[3] |
| Primary Application | Quantification of known isomers, preparative separation. | Structural elucidation, identification of unknown isomers, and absolute quantification (qNMR).[5] |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL), but can be enhanced with cryogenic probes. |
| Sample Throughput | High; rapid analysis times are possible with modern UPLC systems. | Lower; requires longer acquisition times for high-resolution or 2D spectra. |
| Resolution | Highly dependent on column chemistry, mobile phase, and isomer properties.[4] | Excellent for distinguishing isomers with different electronic environments.[3] |
| Data Output | Chromatogram showing retention time, peak area, and peak height. | Spectrum showing chemical shifts, coupling constants, and signal integrals. |
| Key Advantage | Excellent for routine quality control and separating complex mixtures. | Provides definitive structural confirmation without the need for reference standards of all isomers.[5][6] |
Quantitative Data Summary
The following tables present representative experimental data for the analysis of this compound and a potential positional isomer, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
Table 1: HPLC Separation of Positional Isomers
This data illustrates a hypothetical separation using a mixed-mode HPLC column, which can be effective for polar, basic compounds like pyridine derivatives.[7][8]
| Compound | Isomer Identity | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| 1 | This compound | 4.85 | - | 99.8 |
| 2 | 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 5.52 | 2.1 | 0.2 |
Table 2: 1H NMR Chemical Shift Comparison
Key differences in the chemical shifts (δ) of protons on the pyridine and pyrrole rings allow for unambiguous identification and quantification.
| Proton | This compound (δ, ppm) | 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (δ, ppm) | Key Differentiating Signal |
| H-2 | ~7.30 | ~7.15 | Pyrrole Ring |
| H-3 | ~6.50 | ~6.65 | Pyrrole Ring |
| H-5 | ~8.10 | - | Pyridine Ring |
| H-6 | - | ~7.95 | Pyridine Ring |
| -OCH3 | ~4.05 | ~4.15 | Methoxy Group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: HPLC Isomeric Purity Analysis
This protocol is adapted from established methods for separating hydrophilic pyridine derivatives.[4][9]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: A mixed-mode column such as Amaze HD (3.2 x 150 mm) is recommended for separating polar isomers.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (60:40 v/v)[4]
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at 275 nm[4]
-
Injection Volume: 2 µL
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes until a stable baseline is achieved.[4]
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the peaks in the resulting chromatogram. The percentage of each isomer is calculated based on the relative peak areas.
Protocol 2: Quantitative NMR (qNMR) Isomeric Purity Analysis
This protocol outlines the use of 1H NMR for the absolute quantification of isomeric impurities.[5][6]
1. Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz spectrometer or higher, equipped with a 5 mm probe.
2. Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample into an NMR tube.[6]
-
Accurately weigh 10-15 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Spectral Width: ~16 ppm
-
Number of Scans: 64 to 128 to ensure adequate signal-to-noise.[6]
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Acquisition Time: ~4 seconds
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction on the spectrum.
-
Carefully integrate the well-resolved signals corresponding to the main isomer and any detected impurities. Also, integrate a known signal from the internal standard.
-
The purity is calculated using the standard qNMR formula, comparing the integral of the analyte to the integral of the internal standard, accounting for the number of protons and molecular weights.
Visualized Workflows and Logic
References
- 1. 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Pyridine | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
Reproducibility of Published Data on 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of published scientific data is a cornerstone of advancing discovery. This guide provides a comparative analysis of the available data for 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and its close structural analogs. Due to a lack of detailed published experimental data for the title compound, this guide will focus on comparing its publicly available information with the reproducible synthesis and characterization of the closely related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine.
Executive Summary
Compound Data Comparison
| Property | This compound | 4-bromo-1H-pyrrolo[2,3-c]pyridine |
| Molecular Formula | C₈H₇BrN₂O | C₇H₅BrN₂ |
| Molecular Weight | 227.06 g/mol [1] | 197.03 g/mol |
| CAS Number | 425380-37-6 | 69872-17-9 |
| Appearance | Not specified in literature | Yellow solid |
| Published Yield | Not available | 73% |
| Purity Data (e.g., HPLC) | Not available | Not specified in provided literature |
| Spectroscopic Data | Not available | ¹H NMR data available |
Experimental Protocols
Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine (Alternative Compound)
A reproducible synthesis for 4-bromo-1H-pyrrolo[2,3-c]pyridine has been reported. The following protocol is based on published procedures.
Reaction Scheme:
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance. The following guidelines are based on established best practices for chemical waste management and data extrapolated from structurally similar compounds.
Hazard Profile and Safety Precautions
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste program.[6][7] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[6][8]
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., weighing boats, pipette tips, contaminated labware) as hazardous chemical waste.[7]
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the hazardous waste.[6]
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for various disposal methods, are not available. The disposal of this compound should be managed as a hazardous waste regardless of concentration.
| Parameter | Value | Source |
| Hazard Class (Assumed) | Acute toxicity, Skin Irritant, Eye Irritant, Respiratory Tract Irritant | Inferred from similar compounds[1][2][3][4] |
| Disposal Method | Incineration or other approved hazardous waste treatment | General Chemical Waste Guidelines[6][9] |
| Sewer Disposal | Prohibited | General Chemical Waste Guidelines[6][8] |
| Solid Waste Disposal | Prohibited | General Chemical Waste Guidelines[6][8] |
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
- 9. pfw.edu [pfw.edu]
Personal protective equipment for handling 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. The following procedures are based on best practices for handling halogenated heterocyclic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound, if available, and your institution's safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is essential to mitigate risks associated with handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1] Safety glasses do not offer sufficient protection from significant chemical splashes as they do not seal to the face.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or absorption of the chemical. For prolonged contact or immersion, glove material should be selected based on chemical compatibility.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety when working with this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Perform all weighing, dispensing, and experimental procedures within the chemical fume hood.
-
Use appropriate tools to minimize the risk of spills and aerosol generation.
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent, followed by soap and water.[4]
-
Collect all rinsate and contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[1][4]
-
Waste Containers: Use designated, properly labeled, and sealed waste containers.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
